Diclazuril sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
112209-99-1 |
|---|---|
Molecular Formula |
C17H8Cl3N4NaO2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
sodium 2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2-diaza-4-azanidacyclohex-6-en-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C17H9Cl3N4O2.Na/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24;/h1-6,8,12H,(H,23,25,26);/q;+1/p-1 |
InChI Key |
HMGDHGGCYNUBOJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)[N-]C(=O)C=N3)Cl)Cl.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Diclazuril Sodium: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril sodium is the sodium salt of Diclazuril, a potent synthetic anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the veterinary field for the prevention and treatment of coccidiosis in poultry and other livestock. This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies for this compound, intended to support research and development activities.
Chemical Properties and Structure
This compound is a derivative of its parent compound, Diclazuril. The addition of sodium enhances its solubility, which can be advantageous for certain formulations.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Diclazuril and its sodium salt. Data for Diclazuril is more readily available and is presented here as a primary reference.
| Property | Value | Source(s) |
| Chemical Name | sodium;2-(4-chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile | [1] |
| CAS Number | 112209-99-1 | [2][3] |
| Molecular Formula | C₁₇H₈Cl₃N₄NaO₂ | [1][2] |
| Molecular Weight | 430.63 g/mol | [2] |
| Appearance | Typically exists as a solid at room temperature.[2] Diclazuril (parent) is a slightly yellow to beige powder. | [4] |
| Solubility | This compound: May be soluble in DMSO, H₂O, and Ethanol.[2] Diclazuril (parent): Very low aqueous solubility (<1 mg/L).[4] Soluble in DMSO (16 mg/mL).[5][6] Insoluble in water and ethanol.[5] | [2][4][5][6] |
| Melting Point (Diclazuril) | 290.5 °C - 297 °C (with decomposition) | [4][7][8] |
| pKa (Diclazuril) | 5.92 | [4] |
| Log P (Diclazuril) | 4.41 (at pH 7.03) | [4] |
Chemical Structure
The chemical structure of this compound is characterized by a central benzeneacetonitrile core with chloro- and triazinedione functional groups.
Experimental Protocols
The analysis of this compound in various matrices is crucial for quality control, residue monitoring, and research. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
Determination of Diclazuril by Reversed-Phase HPLC
This protocol is a generalized procedure based on published methods for the determination of Diclazuril.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Phosphoric acid.[7]
-
Water (HPLC grade).
-
Diclazuril reference standard.
-
Methanol (for extraction).[9]
-
Dimethylformamide (DMF) (for sample dissolution).[7]
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.2% phosphoric acid.[7] The exact ratio may need optimization.
-
Flow Rate: 1.2 mL/min.[7]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
4. Standard Solution Preparation:
-
Prepare a stock solution of Diclazuril reference standard in a suitable solvent such as DMF.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve. The linearity range is typically between 1-200 µg/mL.[7]
5. Sample Preparation (e.g., from a feed premix):
-
A known amount of the sample is extracted with acidified methanol.[9]
-
The extract may be purified using solid-phase extraction (SPE) with a C18 cartridge.[10]
-
The eluate is evaporated to dryness and the residue is redissolved in a known volume of DMF or the mobile phase.[9][10]
6. Analysis:
-
Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Identify the Diclazuril peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of Diclazuril in the sample using the calibration curve.
Mechanism of Action
Diclazuril exerts its anticoccidial effect by interfering with the intracellular development of Eimeria species, the protozoan parasites responsible for coccidiosis. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's life cycle.[3][11]
A key aspect of Diclazuril's mechanism of action involves the parasite's glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Research has shown that treatment with Diclazuril leads to an increased expression and subsequent translocation of GAPDH into the nucleus of the parasite's cells (merozoites).[4][12] This nuclear accumulation of GAPDH is associated with the induction of apoptosis, or programmed cell death, in the parasite.[4][12]
Synthesis Overview
The synthesis of Diclazuril is a multi-step process that typically starts from aromatic precursors. While detailed industrial protocols are proprietary, the general synthetic route involves the following key transformations.
A common starting material is 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene.[13] These precursors undergo a series of reactions including diazotization, substitution, and reduction to form a key intermediate.[13] This intermediate is then further modified through coupling and cyclization reactions to yield the final Diclazuril molecule.[13] The synthesis of this compound is achieved by reacting Diclazuril with a sodium base, such as sodium hydroxide, in a 1:1 molar ratio.[14]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. nbinno.com [nbinno.com]
- 3. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 6. Page loading... [wap.guidechem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 11. biovet.com [biovet.com]
- 12. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diclazuril [sitem.herts.ac.uk]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Diclazuril Sodium: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril sodium is a potent anticoccidial agent widely utilized in the veterinary field for the control and prevention of coccidiosis in poultry and other livestock. This technical guide provides an in-depth overview of its chemical properties, mechanism of action, experimental evaluation, and key efficacy data, tailored for professionals in research and drug development.
Core Chemical and Physical Data
A summary of the essential chemical and physical properties of this compound is presented below.
| Property | Value | Citation(s) |
| CAS Number | 112209-99-1 | [1] |
| Molecular Formula | C₁₇H₈Cl₃N₄NaO₂ | |
| Molecular Weight | 429.6 g/mol | [2] |
Mechanism of Action: Inducing Apoptosis in Eimeria
Diclazuril exerts its anticoccidial effect through a multifaceted mechanism that ultimately induces apoptosis, or programmed cell death, in the Eimeria parasite. Key pathways involved include the disruption of cellular metabolism and the cell cycle.
Apoptosis Induction via GAPDH Nuclear Translocation
One of the primary mechanisms involves the upregulation and subsequent nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). In healthy cells, GAPDH is a key enzyme in glycolysis, residing in the cytoplasm. However, upon exposure to Diclazuril, Eimeria tenella merozoites exhibit a significant increase in GAPDH expression.[1] This is followed by the migration of GAPDH into the nucleus.[1][3] The nuclear accumulation of GAPDH is associated with a decrease in its glycolytic activity and the activation of an intrinsic apoptotic pathway.[1] This pathway is characterized by the activation of caspase-9 and subsequently caspase-3, leading to the execution of apoptosis.[1]
Disruption of the Cell Cycle via CDK Inhibition
Diclazuril has also been shown to affect the cell cycle of Eimeria tenella. Studies have demonstrated that treatment with diclazuril leads to a decrease in the expression of CDK-related kinase 2 (EtCRK2) at both the mRNA and protein levels.[4] Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and ultimately prevent parasite proliferation.
Experimental Protocols for Efficacy Evaluation
The evaluation of anticoccidial drugs like Diclazuril typically follows standardized experimental protocols to ensure the reliability and reproducibility of the results. The World Association for the Advancement of Veterinary Parasitology (WAAVP) provides comprehensive guidelines for these studies.[5]
General Experimental Workflow
A typical workflow for assessing the efficacy of an anticoccidial agent is outlined below.
Key Methodologies
-
Animal Model: Day-old broiler chickens are commonly used.[6] They are housed in a controlled environment to prevent accidental infection.
-
Experimental Groups: A typical study includes a non-infected, non-treated control group; an infected, non-treated control group; and one or more infected groups treated with different concentrations of the test substance (e.g., Diclazuril).[6]
-
Infection: Birds are orally inoculated with a known number of sporulated Eimeria oocysts. The species of Eimeria used depends on the target of the study (e.g., E. tenella, E. acervulina, E. maxima).[7]
-
Parameters for Efficacy Assessment:
-
Weight Gain: A key indicator of the drug's ability to prevent the negative effects of coccidiosis on growth.[2]
-
Lesion Scoring: Post-mortem examination of the intestines to score the severity of lesions caused by the parasite. This is a primary measure of efficacy.[2]
-
Oocyst Shedding: Quantification of the number of oocysts shed in the feces, which indicates the drug's ability to inhibit parasite replication.[2]
-
Anticoccidial Index (ACI): A composite score that combines data on survival rate, weight gain, lesion scores, and oocyst values to provide an overall measure of efficacy.[8]
-
Quantitative Efficacy Data
Numerous studies have demonstrated the high efficacy of Diclazuril against various Eimeria species in chickens. The following table summarizes key findings from selected studies.
| Eimeria Species | Diclazuril Concentration (ppm in feed) | Key Findings | Citation(s) |
| E. tenella | 0.5 | Almost completely effective in preventing lesions. | [2] |
| E. acervulina | 0.5 | Almost completely effective in preventing lesions. | [2] |
| E. mitis | 0.5 | Almost completely effective in preventing lesions. | [2] |
| E. brunetti | 1.0 | Better prevention of lesions compared to 0.5 ppm. | [2] |
| E. maxima | 0.5 - 1.5 | Significantly reduced lesion and dropping scores; almost complete prevention of oocyst shedding. | [2] |
| E. necatrix | 1.0 | Necessary for full protection of weight gain. | [2] |
| Mixed Infection | 1.0 | Highly efficacious in shuttle programs. | [7] |
Conclusion
This compound remains a cornerstone in the control of avian coccidiosis. Its well-defined mechanism of action, involving the induction of apoptosis in Eimeria parasites, and its proven efficacy at low concentrations make it a valuable tool for maintaining animal health and productivity. The standardized protocols for its evaluation ensure a robust assessment of its anticoccidial activity, providing reliable data for researchers and drug development professionals.
References
- 1. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticoccidial efficacy of diclazuril on experimentally Eimeria tenella infected broiler chickens [bvmj.journals.ekb.eg]
- 7. researchgate.net [researchgate.net]
- 8. USING OF DICLAZURIL IN ATTENUATION OF EIMERIA SPECIES FOR INDUCTION OF PROTECTIVE IMMUNITY AGAINST COCCIDIOSIS IN LAYER CHICKS [avmj.journals.ekb.eg]
The Discovery and Development of Diclazuril: A Technical Guide to a Potent Anticoccidial Agent
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diclazuril stands as a significant milestone in the control of coccidiosis, a pervasive and economically detrimental parasitic disease in livestock, particularly poultry. Developed by Janssen Pharmaceutica, this synthetic benzeneacetonitrile derivative, belonging to the triazinone family, exhibits broad-spectrum efficacy against multiple species of Eimeria. This in-depth technical guide chronicles the discovery and history of Diclazuril, detailing its synthesis, mechanism of action, pivotal experimental evaluations, and the emergence of resistance. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, this guide employs Graphviz visualizations to elucidate the synthesis pathway and the current understanding of its molecular mechanism of action.
Introduction: The Quest for an Effective Coccidiostat
Avian coccidiosis, caused by protozoan parasites of the genus Eimeria, has long been a major challenge to the poultry industry, leading to significant economic losses through mortality, reduced weight gain, and poor feed conversion. The continuous and intensive use of anticoccidial drugs has inevitably led to the development of drug-resistant parasite strains, necessitating the discovery of new chemical entities with novel modes of action. It was in this context that Diclazuril emerged as a promising and potent anticoccidial agent.
Diclazuril is a synthetic compound with the chemical name 2,6-dichloro-α-(4-chlorophenyl)-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)-benzeneacetonitrile[1]. Its development marked a new era in coccidiosis control due to its high efficacy at very low concentrations in feed and its distinct mechanism of action compared to existing ionophores and chemical coccidiostats[2].
The Discovery and History of Diclazuril
Diclazuril was developed by Janssen Pharmaceutica in Belgium and was first launched in Europe in 1992[3]. It is a triazinone antiprotozoal that is effective against a range of protozoan parasites including Isospora spp., Toxoplasma gondii, and most notably, Eimeria spp[4][5]. Initially approved for controlling coccidiosis in poultry, its application has since expanded to include treatment for coccidiosis in lambs and calves, and for Equine Protozoal Myeloencephalitis (EPM) caused by Sarcocystis neurona in horses[4][5].
Physicochemical Properties
Diclazuril is a white solid with a molecular weight of 407.64 g/mol and a molecular formula of C17H9Cl3N4O2[6][7]. It is characterized by its poor solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide[6][8]. This low aqueous solubility has led to the development of various formulations, including suspensions and nanoemulsions, to improve its bioavailability for administration in drinking water[8][9][10]. The compound is chemically stable under normal conditions[11].
Synthesis of Diclazuril
The synthesis of Diclazuril is a multi-step process that has been reported to start from either 2,6-dichloro-4-nitroaniline or 3,4,5-trichloronitrobenzene[3][12]. A common pathway involves the initial synthesis of 3,4,5-trichloronitrobenzene from 2,6-dichloro-4-nitroaniline via a Sandmeyer reaction. This is followed by a series of reactions including substitution, reduction, and cyclization to yield the final Diclazuril molecule[3][13][14].
Mechanism of Action
Diclazuril is active against the intracellular developmental stages of coccidia, specifically targeting schizogony and gametogony[2]. Histological studies have revealed that treatment with Diclazuril leads to extensive degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony[2][15]. Similar degenerative effects are observed in microgametocytes and macrogametocytes[15][16].
While the exact molecular mechanism was initially unknown, recent research has begun to shed light on specific targets within the parasite. One study has shown that Diclazuril can inhibit the activities of the Eimeria tenella actin depolymerizing factor (EtADF), a protein crucial for the parasite's motility and host cell invasion by regulating actin dynamics[17]. Other studies suggest that Diclazuril affects the expression of key enzymes such as cyclin-dependent kinase-related kinase 2 (EtCRK2) and enolase, which are vital for the parasite's life cycle and metabolism[9][16].
Efficacy and Performance Data
The efficacy of Diclazuril has been demonstrated in numerous battery and floor-pen trials against a wide range of pathogenic Eimeria species. It has proven effective at preventing mortality, reducing lesion scores, and allowing for normal weight gain and productivity in broiler chickens at dietary concentrations as low as 0.5 to 1 ppm[18][19][20].
Table 1: Summary of Diclazuril Efficacy in Broiler Chickens from Floor-Pen Trials
| Eimeria Species Challenge | Diclazuril Dose (ppm) | Outcome Compared to Infected, Unmedicated Control | Reference |
| E. tenella, E. acervulina | 1, 5, 10 | Suppressed mortality and lesion scores. Weight gain and feed conversion comparable to uninfected controls. | [21] |
| E. necatrix, E. brunetti | 1, 5, 10 | Suppressed mortality and lesion scores. Weight gain and feed conversion comparable to uninfected controls. | [21] |
| Mixed species infection | 0.5, 0.75, 1, 2 | High anticoccidial activity, preventing mortality, reducing lesion scores, and allowing normal weight gain. Performance comparable to salinomycin (60 ppm) and lasalocid (90 ppm). | [18][20] |
| Mixed field isolates | 1.0 | Considered the optimal dose to prevent coccidiosis caused by six major species. | [4] |
| E. tenella | 0.1 | Excellent anticoccidial activity. | [22] |
Table 2: Quantitative Efficacy Data of Diclazuril Against Eimeria Infection in Broilers
| Treatment Group | Mortality (%) | Mean Lesion Score | Oocyst Shedding (Oocysts/gram) | Body Weight Gain (g) | Feed Conversion Ratio | Reference |
| Infected, Unmedicated | 12.9 | High (not specified) | High (not specified) | Significantly lower | Significantly poorer | [23] |
| Infected + Diclazuril (0.5 ppm) | 1.41 | Reduced by 78% | Significantly reduced | Significantly improved | Significantly improved | [23] |
| Infected + Diclazuril (1.0 ppm) | 0.85 | Reduced by 81% | Significantly reduced | Significantly improved | Significantly improved | [23] |
| Infected + Diclazuril (1.5 ppm) | 0.63 | Reduced by 82% | Significantly reduced | Significantly improved | Significantly improved | [23] |
Table 3: In Vitro Efficacy of Diclazuril
| Assay Type | Eimeria Species | IC50 Value (mg/mL) | Reference |
| Oocyst Sporulation Inhibition | Eimeria spp. (from goats) | 0.078 | [24] |
Experimental Protocols
The evaluation of anticoccidial drugs like Diclazuril follows standardized experimental protocols to ensure the reliability and reproducibility of results. Below are generalized methodologies for key in vivo and in vitro experiments.
In Vivo Efficacy Trial in Broiler Chickens
This protocol is a composite based on methodologies described in multiple efficacy studies[12][19][21][25].
-
Animal Model: Day-old broiler chicks (e.g., Cobb, Hubbard) are raised in a coccidia-free environment to ensure they are naive to infection[21][25].
-
Housing: Chicks are housed in floor pens with fresh litter or in battery cages, depending on the trial design.
-
Diet: A standard, unmedicated (coccidiostat-free) broiler starter or grower mash is provided ad libitum.
-
Experimental Groups: A typical design includes:
-
Uninfected, Unmedicated Control (Negative Control)
-
Infected, Unmedicated Control (Positive Control)
-
Infected, Diclazuril-Treated Groups (at various dosages)
-
Infected, Reference Drug-Treated Group (e.g., Salinomycin, Toltrazuril)
-
-
Infection: At approximately 14 days of age, chicks in the infected groups are orally inoculated with a suspension containing a known number of sporulated oocysts of one or more pathogenic Eimeria species (e.g., E. tenella, E. acervulina, E. maxima)[12][25].
-
Drug Administration: Diclazuril is incorporated into the feed or drinking water at specified concentrations (e.g., 0.5, 1.0, 1.5 ppm) and provided for the duration of the experiment.
-
Data Collection (typically 5-7 days post-infection):
-
Performance: Body weight gain and feed conversion ratio are calculated.
-
Mortality: Coccidiosis-specific mortality is recorded daily.
-
Lesion Scoring: A subset of birds from each group is euthanized, and specific sections of the intestine are examined for gross lesions. Lesions are scored on a scale of 0 (no lesions) to 4 (most severe lesions), according to the Johnson and Reid method[2][18][26][27].
-
Oocyst Counting: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a quantitative flotation method, most commonly the McMaster technique[1][28][29][30][31].
-
Oocyst Sporulation Inhibition Assay (In Vitro)
This protocol is based on the methodology described by Noack et al. (2019) and applied in a study evaluating bromelain and Diclazuril[24].
-
Oocyst Collection: Unsporulated oocysts are recovered from the feces of infected animals and purified.
-
Treatment Solutions: Diclazuril is dissolved (typically in DMSO) and then diluted to various concentrations in a 2.5% potassium dichromate solution, which facilitates sporulation.
-
Incubation: A known number of unsporulated oocysts are suspended in the different Diclazuril concentrations and in a drug-free control solution.
-
Aeration and Sporulation: The suspensions are incubated at room temperature (e.g., 25-28°C) with aeration for 48-72 hours to allow for sporulation.
-
Evaluation: A sample from each treatment is examined under a microscope. At least 100 oocysts are counted, and the percentage of sporulated versus unsporulated oocysts is determined.
-
Analysis: The percentage of sporulation inhibition is calculated for each concentration relative to the control. The 50% inhibitory concentration (IC50) is then determined using probit analysis.
Development of Resistance
As with all anticoccidial drugs, the extensive use of Diclazuril has led to the emergence of resistant Eimeria field isolates. Resistance to Diclazuril was first reported in Brazil in the early 1990s, shortly after its introduction[27]. Studies have shown that resistance can be induced experimentally by serially passaging sensitive strains in chickens medicated with increasing concentrations of the drug[32]. The development of resistance varies by Eimeria species and is influenced by the extent of drug usage and the type of anticoccidial program employed (e.g., shuttle or rotation programs)[21][27]. Interestingly, research has also shown that switching from in-feed anticoccidials to a live coccidial vaccine program can lead to a measurable increase in the sensitivity of field isolates to Diclazuril[3].
Conclusion
Diclazuril represents a pivotal development in the chemotherapy of coccidiosis. Its discovery by Janssen Pharmaceutica provided a highly potent, broad-spectrum anticoccidial with a novel mechanism of action. Its efficacy at low dosage levels has made it a valuable tool for the poultry industry and beyond. The accumulated body of research, from initial dose-titration studies to detailed molecular investigations, provides a comprehensive understanding of its properties. However, the emergence of resistance underscores the importance of strategic use and continued research into new control methods and a deeper understanding of the molecular basis of resistance. This technical guide serves as a consolidated resource for professionals engaged in the ongoing effort to combat parasitic diseases in veterinary medicine.
References
- 1. vetlexicon.com [vetlexicon.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Page loading... [guidechem.com]
- 4. Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mixlab.com [mixlab.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Diclazuril - Wikipedia [en.wikipedia.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 10. CN106474055B - A new formulation of diclazuril solution and preparation method thereof - Google Patents [patents.google.com]
- 11. msd.com [msd.com]
- 12. researchgate.net [researchgate.net]
- 13. CN104098521B - The preparation method of diclazuril and Isotopic Internal Standard D4-diclazuril - Google Patents [patents.google.com]
- 14. CN104447597A - Preparation method for diclazuril - Google Patents [patents.google.com]
- 15. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of diclazuril acting on actin depolymerizing factor against Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 19. researchgate.net [researchgate.net]
- 20. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Diclazuril, a new broad spectrum anticoccidial drug in chickens. 1. Dose titration studies and pilot floor pen trials [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Anticoccidial efficacy of drinking water soluble diclazuril on experimental and field coccidiosis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. veterinaryworld.org [veterinaryworld.org]
- 25. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]
- 26. gob.mx [gob.mx]
- 27. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 28. m.youtube.com [m.youtube.com]
- 29. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 30. McMaster egg counting technique: Principle [rvc.ac.uk]
- 31. magonlinelibrary.com [magonlinelibrary.com]
- 32. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
Diclazuril Sodium: An In-Depth Technical Guide on its Efficacy and Mechanism of Action Against the Coccidial Life Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry. Diclazuril, a benzeneacetonitrile compound, and its sodium salt, are potent anticoccidial agents widely used for the control and prevention of this disease. This technical guide provides a comprehensive overview of the effects of diclazuril sodium on the life cycle of coccidia, detailing its mechanism of action, summarizing quantitative efficacy data, and outlining key experimental protocols for its evaluation.
Introduction
Diclazuril is a synthetic anticoccidial that exhibits a cidal effect against various intracellular stages of Eimeria species. Its primary mode of action is the disruption of the parasite's life cycle, which is divided into two main phases: schizogony (asexual reproduction) and gametogony (sexual reproduction), both of which occur within the host, and sporogony, which occurs in the external environment. Diclazuril's efficacy against both asexual and sexual stages makes it a critical tool in managing coccidiosis.[1][2][3]
Mechanism of Action
Diclazuril's anticoccidial activity is multifaceted, primarily targeting the parasite's cellular integrity and reproductive processes.
2.1. Impact on Endogenous Stages:
Histological studies have demonstrated that diclazuril induces extensive degenerative changes in the endogenous stages of Eimeria.
-
Schizonts: Both first and second-generation schizonts are severely affected. Treatment with diclazuril leads to a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony (the formation of merozoites).[1]
-
Merozoites: The merozoites themselves also exhibit degenerative changes, including the presence of numerous small vacuoles in their cytoplasm.[1]
-
Gametocytes: Diclazuril is also lethal to both microgametocytes and macrogametocytes. These sexual stages develop a ballooned appearance and lose their internal structure. In macrogametocytes, the development of wall-forming bodies, which are essential for the formation of the oocyst wall, is either inhibited or they disappear rapidly.[1]
2.2. Potential Molecular Target: Cyclin-Dependent Kinase 2 (CDK2)
Recent research has indicated that diclazuril may exert its effect by interfering with the parasite's cell cycle. Studies on Eimeria tenella have shown that diclazuril treatment leads to a decrease in the expression of E. tenella cyclin-dependent kinase-related kinase 2 (EtCRK2).[4][5] CDKs are crucial for regulating cell cycle progression. By downregulating EtCRK2, diclazuril may disrupt the normal reproductive cycle of the parasite, particularly during the second-generation merozoite stage.[4][6][7]
2.3. Effect on Oocyst Sporulation:
The effect of diclazuril on the exogenous stage of the life cycle, oocyst sporulation, has been investigated with some variability in results. While some studies suggest that diclazuril has a minimal direct inhibitory effect on the sporulation of shed oocysts, others indicate that it can lead to a lower percentage of sporulation for oocysts derived from treated chickens.[8][9][10] This suggests that the primary impact is on the viability of the oocysts produced by treated parasites rather than a direct effect on the sporulation process in the environment.
Quantitative Efficacy of Diclazuril
The efficacy of diclazuril has been quantified in numerous studies across different host species and Eimeria species. The following tables summarize key findings.
Table 1: Efficacy of Diclazuril against Eimeria species in Chickens
| Eimeria Species | Diclazuril Concentration | Host | Key Efficacy Measures | Reference(s) |
| E. tenella | 1 ppm (in feed) | Chickens | Complete prevention of oocyst shedding and lesion development. | [1] |
| E. tenella, E. necatrix, E. acervulina | 0.1 ppm (in feed) | Chickens | Excellent anticoccidial activity. | [11] |
| Mixed Eimeria species | 5 and 10 ppm (in drinking water) | Broiler Chickens | Significant reduction in total oocyst numbers, lesion scores, and fecal scores. | [12] |
| E. tenella | 1 ppm (in feed) | Broiler Chickens | Significant reduction in lesion scoring. | [3] |
| E. tenella | 2.5 mg/mL (nanoemulsion in drinking water) | Broiler Chickens | Similar efficacy to 10 mg/mL standard diclazuril in reducing lesion scores and oocyst shedding. | [13] |
| E. acervulina, E. tenella | Progressively increasing concentrations (up to 0.016 ppm for E. maxima) | Chickens | Development of resistance after 10 passages in E. acervulina and E. tenella. | [14] |
Table 2: Efficacy of Diclazuril against Eimeria species in Lambs
| Eimeria Species | Diclazuril Concentration | Host | Key Efficacy Measures | Reference(s) |
| E. crandallis, E. ovinoidalis | 0.25 mg/kg | Lambs | 79.7% reduction in faecal oocyst output. | [15] |
| E. crandallis, E. ovinoidalis | 1.0 mg/kg | Lambs | 97.3% reduction in faecal oocyst output. | [15] |
| E. crandallis, E. ovinoidalis | 2.0 mg/kg | Lambs | 99.4% reduction in faecal oocyst output. | [15] |
| E. crandallis, E. ovinoidalis | 4.0 mg/kg | Lambs | 99.5% reduction in faecal oocyst output. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anticoccidial drugs. The following are outlines of key experimental protocols.
4.1. In Vitro Sporozoite Invasion and Replication Inhibition Assay
This assay is used to evaluate the direct effect of a compound on the ability of sporozoites to invade and develop within host cells.
-
Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are seeded in 96-well plates to form a confluent monolayer.[16]
-
Sporozoite Preparation: Sporozoites are purified from sporulated oocysts.[16]
-
Drug Treatment: Purified sporozoites are pre-incubated with various concentrations of this compound for 1 hour at 4°C.[16]
-
Infection: The treated sporozoites are then added to the MDBK cell monolayers to allow for invasion.[16]
-
Quantification: At different time points post-infection (e.g., 2 and 24 hours), the infected cell monolayers are lysed, and the parasite DNA is quantified using a DNA-intercalating dye (e.g., SYBR Green) and qPCR to determine the extent of invasion and replication.[16]
4.2. Oocyst Sporulation Inhibition Assay
This assay assesses the effect of a compound on the ability of unsporulated oocysts to become infective.
-
Oocyst Collection: Fresh, unsporulated oocysts are collected from the feces of infected animals.
-
Treatment: A known number of unsporulated oocysts (e.g., 10^5 oocysts/mL) are incubated in a 2.5% potassium dichromate solution containing different concentrations of this compound. A control group with no drug is also included.[9]
-
Incubation: The oocyst suspensions are incubated at room temperature (25-29°C) with adequate aeration for 48-72 hours to allow for sporulation.[9]
-
Evaluation: A sample of the oocyst suspension from each treatment group is examined under a microscope, and the percentage of sporulated oocysts is determined by counting at least 100 oocysts.
4.3. Histopathological Examination of Endogenous Stages
This method allows for the direct observation of the drug's effect on the parasite's developmental stages within the host tissue.
-
Animal Infection: Coccidia-free animals (e.g., chickens or lambs) are experimentally infected with a known number of sporulated oocysts.
-
Treatment: A treatment group receives this compound at a specified dose and schedule, while a control group remains untreated.[17]
-
Tissue Sampling: At various time points post-infection, animals from both groups are euthanized, and sections of the intestine (e.g., cecum for E. tenella) are collected.[2][17]
-
Histological Processing: The tissue samples are fixed in 10% neutral buffered formalin, dehydrated, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).[2][3]
-
Microscopic Examination: The stained tissue sections are examined under a light microscope to observe and compare the morphology and numbers of different developmental stages (schizonts, merozoites, gametocytes) in treated versus untreated animals.[1][17]
Visualizations
5.1. Coccidian Life Cycle and Diclazuril's Points of Intervention
Caption: Coccidian life cycle and the primary intervention points of diclazuril.
5.2. Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for in vitro testing of diclazuril's effect on sporozoite invasion.
5.3. Proposed Signaling Pathway of Diclazuril Action
Caption: Proposed pathway of diclazuril's interference with the coccidial cell cycle.
Conclusion
This compound is a highly effective anticoccidial agent that disrupts the life cycle of Eimeria species at multiple endogenous stages. Its cidal action against both schizonts and gametocytes prevents the parasite from completing its reproductive cycle, thereby reducing oocyst shedding and mitigating the pathological damage to the host's intestine. The potential involvement of cyclin-dependent kinases in its mechanism of action offers a promising avenue for further research into novel anticoccidial drug development. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of diclazuril and other potential anticoccidial compounds.
References
- 1. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 3. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]
- 4. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. USING OF DICLAZURIL IN ATTENUATION OF EIMERIA SPECIES FOR INDUCTION OF PROTECTIVE IMMUNITY AGAINST COCCIDIOSIS IN LAYER CHICKS [avmj.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation for the characteristic anticoccidial activity of diclazuril in battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoccidial efficacy of drinking water soluble diclazuril on experimental and field coccidiosis in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eimeria tenella, E. acervulina and E. maxima: studies on the development of resistance to diclazuril and other anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reduction of chickens use to perform in vitro... | F1000Research [f1000research.com]
- 17. Histopathological observations on the activity of diclazuril (Vecoxan) against the endogenous stages of Eimeria crandallis in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Efficacy of Diclazuril Against Apicomplexan Parasites
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the in vitro activity of Diclazuril, a benzeneacetonitrile compound, against a range of clinically significant apicomplexan parasites. Diclazuril is a potent antiprotozoal agent widely utilized in veterinary medicine.[1] This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows to support further research and development in this field.
Quantitative Assessment of In Vitro Activity
The in vitro efficacy of Diclazuril has been demonstrated against several key apicomplexan parasites. The following tables summarize the quantitative data from various studies, highlighting the potent inhibitory effects of the compound at low concentrations.
Table 1: In Vitro Efficacy of Diclazuril against Toxoplasma gondii
| Host Cell Line | Parasite Strain | Diclazuril Concentration (µg/mL) | Observed Effect | Reference(s) |
| Human Foreskin Fibroblasts | RH | 0.005 | >97% reduction in tachyzoite counts | [2] |
| Human Foreskin Fibroblasts | RH, GT-1, WTD-3 | 1.0 | Interference with endodyogeny, multinucleate stages | [3] |
| Human Foreskin Fibroblasts | Not Specified | 0.01 - 10.0 | >99% reduction in tachyzoite counts after 3 days | [2] |
Table 2: In Vitro Efficacy of Diclazuril against Other Apicomplexan Parasites
| Parasite Species | Host Cell Line | Diclazuril Concentration (µg/mL) | Observed Effect | Reference(s) |
| Sarcocystis neurona | Bovine Turbinate Cells | Not Specified | >80% inhibition of merozoite production | [4] |
| Sarcocystis falcatula | Bovine Turbinate Cells | Not Specified | >80% inhibition of merozoite production | [4] |
| Eimeria tenella | Not Specified (in vitro) | High (unspecified) | High anticoccidial effect demonstrated | [5] |
Note: While Diclazuril is a potent agent against Eimeria species, most quantitative data comes from in vivo studies where concentrations are measured in ppm in feed.[4][6] In vitro studies confirm high efficacy, but specific IC50 values are not as commonly reported in the provided literature.
Postulated Mechanism of Action
The precise mechanism of action for Diclazuril is not fully elucidated, but research points to its interference with critical cellular processes in the parasite, particularly cell division and the function of the apicoplast.
Diclazuril is active against the intracellular developmental stages of coccidia, specifically during schizogony and gametogony.[7] In Toxoplasma gondii, it disrupts the process of endodyogeny, where two daughter cells are formed within a mother cell. This interference leads to the formation of abnormal, multinucleated meronts and ultimately blocks the production of new tachyzoites.[3] Similarly, in Eimeria tenella, the compound induces severe degenerative changes in both first and second-generation schizonts, characterized by vacuolization and a loss of internal structure.[7][8] The drug is also effective against the sexual stages (gametocytes) of E. tenella.[8]
At the molecular level, it is hypothesized that Diclazuril may target the apicoplast, a non-photosynthetic plastid organelle essential for parasite survival, and/or mitochondrial function.[9] More recent studies in E. tenella suggest that Diclazuril treatment can downregulate the expression of key enzymes, such as enolase, which is crucial for the parasite's glycolytic pathway and energy production.[10] Another potential target is the cyclin-dependent kinase-related kinase 2 (EtCRK2), where decreased expression was observed following Diclazuril treatment.[1]
Figure 1: Postulated mechanism of Diclazuril action on apicomplexan parasites.
Common Experimental Protocols for In Vitro Assessment
The evaluation of Diclazuril's in vitro activity typically involves a series of standardized procedures designed to quantify its effect on parasite proliferation within a host cell culture system.
3.1 Host Cell and Parasite Cultivation A foundational step is the maintenance of a suitable host cell line. Commonly used lines include human foreskin fibroblasts (HFF), bovine turbinate (BT) cells, and Madin-Darby canine kidney (MDCK) cells.[2][4][11] Cells are cultured to form a confluent monolayer in microtiter plates or flasks. Concurrently, the target apicomplexan parasites (e.g., T. gondii tachyzoites, C. parvum sporozoites) are harvested and purified from infected animals or previous cell cultures.[2][11]
3.2 Infection and Drug Administration The host cell monolayers are infected with a predetermined number of parasites. Following an incubation period to allow for host cell invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive a vehicle (e.g., DMSO) without the active compound.[12]
3.3 Assessment of Parasite Inhibition After a defined exposure period (typically 24 to 72 hours), the efficacy of the drug is assessed.[2] Quantification methods vary depending on the parasite:
-
Direct Counting: For parasites like T. gondii, tachyzoites released into the supernatant or within host cells can be counted using a hemocytometer or by microscopic examination of stained slides.[2]
-
Microscopy: Visual assessment of the reduction in parasite-containing vacuoles or the presence of degenerated parasitic forms.[3]
-
Molecular Methods: Quantitative PCR (qPCR) can be used to measure the reduction in parasite DNA, providing a highly sensitive measure of inhibition. This is particularly useful for parasites like Cryptosporidium.[13]
Figure 2: General experimental workflow for in vitro testing of Diclazuril.
Logical Relationships in Diclazuril Activity
The administration of Diclazuril in an in vitro setting initiates a cascade of effects that are dependent on both the drug's concentration and the specific parasite being targeted. The logical flow from treatment to observable outcome underscores its potent and specific activity.
The primary event is the exposure of the intracellular parasite to Diclazuril. This leads to the disruption of one or more key molecular targets, such as the apicoplast or specific enzymes.[9][10] The consequence of this molecular inhibition manifests as a set of distinct ultrastructural and developmental defects. For coccidian parasites like Eimeria, this is observed as the degeneration of schizonts, while for Toxoplasma, it is seen as a failure of proper endodyogeny.[3][8] The ultimate, measurable outcome is the significant inhibition of parasite replication, which is the key indicator of the drug's in vitro efficacy.
Figure 3: Logical flow from Diclazuril treatment to measurable in vitro effects.
References
- 1. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 2. Activity of diclazuril against Toxoplasma gondii in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrastructural effects of diclazuril against Toxoplasma gondii and investigation of a diclazuril-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biovet.com [biovet.com]
- 8. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of Novel Anti-cryptosporidial Activities From Natural Products by in vitro High-Throughput Phenotypic Screening [frontiersin.org]
- 13. Long-term in vitro Culture of Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
Diclazuril Sodium's Mode of Action and Molecular Targets in Protozoan Parasites: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets and mechanism of action of diclazuril, a triazine-based antiprotozoal agent, against various protozoan parasites. This document is intended for researchers, scientists, and professionals involved in drug development and parasitology.
Executive Summary
Diclazuril is a potent anticoccidial drug widely used in veterinary medicine to control infections caused by protozoan parasites of the phylum Apicomplexa, most notably Eimeria species in poultry and other livestock. While its precise molecular target is still under investigation, extensive research has elucidated its significant impact on the parasite's life cycle, particularly during the later stages of asexual and sexual development. Evidence points towards the disruption of cell division and differentiation processes, with recent studies implicating a cyclin-dependent kinase as a potential target. This guide synthesizes the current understanding of diclazuril's targets, presents quantitative efficacy data, details key experimental protocols for its study, and visualizes the associated biological pathways and research workflows.
Mechanism of Action and Identified Targets
Diclazuril's primary mode of action is the disruption of the parasite's life cycle, leading to a complete halt in oocyst excretion.[1] It is lethal to both asexual (schizonts) and sexual (gamonts) stages of Eimeria tenella.[2]
Ultrastructural Effects:
Upon treatment with diclazuril, significant ultrastructural changes are observed in the parasite. In second-generation schizonts, while early growth and nuclear division may proceed, the formation of merozoites is markedly inhibited.[3] This leads to an accumulation of subcellular organelles within the schizont, which ultimately becomes necrotic.[3] In macrogamonts, diclazuril induces dilation of the endoplasmic reticulum and disrupts the formation of wall-forming bodies.[3] In microgamonts, the normal evagination of microgametes is prevented.[3]
Potential Molecular Targets:
-
Cyclin-Dependent Kinase-Related Kinase 2 (CRK2): Studies in Eimeria tenella have shown that diclazuril treatment leads to a decrease in the mRNA and protein expression levels of EtCRK2, a cyclin-dependent kinase.[4] This suggests that diclazuril may interfere with the parasite's cell cycle regulation, leading to the observed inhibition of schizont and gamont development.
-
Apicoplast and Mitochondria: It is also hypothesized that diclazuril, like other benzeneacetonitrile compounds, may target the apicoplast and/or mitochondrial function in the parasite.[5] The apicoplast is a non-photosynthetic plastid essential for the survival of many apicomplexan parasites.
Quantitative Efficacy Data
The efficacy of diclazuril varies between different protozoan species and strains. The following table summarizes available quantitative data on its activity.
| Parasite Species | Assay Type | Metric | Value | Reference |
| Toxoplasma gondii (tachyzoites) | In vitro (human fibroblast cells) | % Reduction | >99% | [6] |
| Toxoplasma gondii (tachyzoites) | In vitro (human fibroblast cells) | % Reduction | >97% | [6] |
| Toxoplasma gondii (acute infection) | In vivo (mice) | % Protection | 90% | [7] |
| Toxoplasma gondii (acute infection) | In vivo (mice) | % Protection | 80% | [6] |
| Sarcocystis neurona | In vitro | % Inhibition | 95% | [8] |
| Eimeria field isolates (E. acervulina) | In vivo (chickens) | % Resistance | 68% | [9] |
| Eimeria field isolates (E. maxima) | In vivo (chickens) | % Resistance | 38% | [9] |
| Eimeria field isolates (E. tenella) | In vivo (chickens) | % Resistance | 23% | [9] |
| Human PXR activation | In vitro (HepG2 cells) | EC50 | 31.6 µM | [3] |
Experimental Protocols
The identification and characterization of diclazuril's targets and mechanism of action have been facilitated by a range of experimental methodologies.
In Vivo Efficacy and Anticoccidial Sensitivity Testing (AST) in Poultry
This protocol is designed to evaluate the efficacy of diclazuril against Eimeria infections in a controlled setting that mimics commercial poultry production.
-
Animal Husbandry: Day-old broiler chicks are housed in a controlled environment with ad libitum access to feed and water. Feed is specifically formulated to be free of any anticoccidial drugs.
-
Infection Model: At approximately 14 days of age, chickens are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
-
Treatment Groups:
-
Group 1: Infected, untreated control.
-
Group 2: Infected, treated with diclazuril in the feed at a specified concentration (e.g., 1 ppm).
-
Group 3: Uninfected, untreated control.
-
-
Data Collection (typically 5-7 days post-infection):
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Calculated as the total feed consumed divided by the total weight gain.
-
Lesion Scoring: Birds are euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no gross lesions) to 4 (severe lesions).
-
Oocyst Counts: Fecal samples are collected, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
-
Efficacy Calculation: The efficacy of diclazuril is determined by comparing the weight gain, FCR, lesion scores, and oocyst counts of the treated group to the infected, untreated control group.[10]
In Vitro Drug Susceptibility Assay for Eimeria tenella
This method allows for the screening of anticoccidial compounds in a cell culture system.
-
Cell Culture: Madin-Darby Bovine Kidney (MDBK) cells are cultured in a suitable medium (e.g., Advanced Dulbecco's Modified Eagle's Medium with 2% fetal bovine serum) in multi-well plates until a confluent monolayer is formed.[2]
-
Parasite Preparation: Eimeria tenella sporozoites are excysted from sporulated oocysts and purified.
-
Drug Treatment: Sporozoites are pre-incubated with varying concentrations of diclazuril for 1 hour at 41°C.
-
Infection: The treated sporozoites are then added to the MDBK cell monolayers.
-
Quantification of Invasion and Development:
-
At various time points post-infection (e.g., 2, 24, 48 hours), the cells are harvested.
-
Parasite DNA is extracted, and the number of parasites is quantified using quantitative PCR (qPCR) targeting a specific Eimeria gene.[2]
-
The effect of diclazuril on parasite invasion and intracellular development is determined by comparing the qPCR results from treated and untreated sporozoites.
-
Transmission Electron Microscopy (TEM) of Diclazuril-Treated Parasites
TEM is used to visualize the ultrastructural changes induced by diclazuril.
-
Sample Preparation: Eimeria-infected host cells or tissues, either from in vitro cultures or in vivo studies, are collected from both diclazuril-treated and untreated groups.
-
Fixation: Samples are fixed in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer).
-
Post-fixation and Staining: Samples are post-fixed with osmium tetroxide and stained en bloc with uranyl acetate.
-
Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol concentrations and embedded in resin.
-
Sectioning and Imaging: Ultrathin sections are cut, stained with uranyl acetate and lead citrate, and examined using a transmission electron microscope.[9]
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is used to measure the effect of diclazuril on the expression of specific target genes, such as EtCRK2.
-
RNA Extraction: Second-generation merozoites are harvested from the ceca of infected chickens, both from diclazuril-treated and untreated groups. Total RNA is extracted from the purified merozoites.[4]
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The qPCR reaction is performed using primers specific for the target gene (e.g., EtCRK2) and a reference gene (e.g., actin) for normalization. The reaction includes the cDNA template, primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, comparing the expression in the diclazuril-treated group to the untreated control group.[4]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Hypothetical pathway of diclazuril's impact on Eimeria cell cycle.
Experimental Workflow
Caption: Workflow for identifying and characterizing diclazuril's targets.
References
- 1. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. :: Parasites, Hosts and Diseases [parahostdis.org]
- 5. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of diclazuril against Toxoplasma gondii in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of acute Toxoplasma gondii infections in mice with diclazuril or a combination of diclazuril and pyrimethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Higher incidence of Eimeria spp. field isolates sensitive for diclazuril and monensin associated with the use of live coccidiosis vaccination with paracox-5 in broiler farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic Sensitivity Testing for Poultry [farmanimal.elanco.com]
Methodological & Application
Application Notes and Protocols for Diclazuril Sodium Administration in Poultry Feed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril is a potent synthetic anticoccidial agent belonging to the benzeneacetonitrile class of compounds. It is widely utilized in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. This document provides detailed application notes and protocols for the administration of Diclazuril in poultry feed, intended for research and drug development purposes.
Mechanism of Action
Diclazuril is effective against various intracellular stages of Eimeria species, primarily targeting the schizonts and gamonts.[1] Its mode of action involves inducing degenerative changes in these developmental stages, characterized by a loss of internal structure, the appearance of intracytoplasmic vacuoles, and incomplete merogony.[1] This ultimately disrupts the life cycle of the parasite, preventing the formation and excretion of oocysts.[2] While the precise molecular pathway is not fully elucidated, studies suggest that Diclazuril may interfere with mitochondrial function, nucleic acid synthesis, and the expression of key parasitic enzymes such as enolase and CDK-related kinase 2.[2][3][4]
Below is a conceptual diagram illustrating the known effects of Diclazuril on the Eimeria life cycle.
Caption: Conceptual diagram of Diclazuril's inhibitory action on the Eimeria life cycle.
Recommended Dosages and Administration
Diclazuril is typically administered to poultry through medicated feed for prophylactic control of coccidiosis. The recommended inclusion rate may vary depending on the target poultry species and the severity of the coccidial challenge.
| Parameter | Recommendation | Reference |
| Target Species | Broiler chickens, Chickens reared for laying, Turkeys for fattening | [5] |
| Administration Route | Oral, via medicated feed | [5] |
| Recommended Dosage (Feed) | 1 ppm (1 mg Diclazuril per kg of complete feed) | [6] |
| Alternative Dosage (Feed) | 0.8 to 1.2 mg Diclazuril per kg of complete feed | [7] |
| Administration (Water) | 0.5 - 1 mg/L in drinking water | [8][9] |
| Duration of Use (Feed) | Continuous use as the sole ration from day one to slaughter for broilers. | [10] |
Experimental Protocols
Preparation of Medicated Feed
Objective: To achieve a homogenous mixture of Diclazuril in poultry feed at the target concentration.
Materials:
-
Diclazuril premix (e.g., 0.5% concentration)[5]
-
Basal poultry feed (unmedicated)
-
A suitable quantity of feed ingredients for pre-mixing (20-25 kg)[5]
-
Industrial feed mixer
Procedure:
-
Calculate the required amount of Diclazuril premix based on the target concentration (e.g., 1 ppm) and the total amount of feed to be prepared. For a 0.5% premix to achieve 1 ppm in the final feed, 200g of premix is required per ton of feed.[5]
-
To ensure thorough dispersion, first, mix the calculated amount of Diclazuril premix with a smaller portion of feed ingredients (20-25 kg).[5]
-
Incorporate this intermediate mix into the total batch of feed in an industrial mixer.
-
Mix for a sufficient duration to ensure a homogenous distribution of the Diclazuril.
-
Collect representative samples from different locations within the mixer to verify the concentration and homogeneity of Diclazuril using an appropriate analytical method (e.g., HPLC).
Efficacy Evaluation in an Experimental Challenge Study
Objective: To evaluate the efficacy of Diclazuril in controlling coccidiosis in an experimental setting.
Caption: Experimental workflow for a Diclazuril efficacy trial in poultry.
a) Intestinal Lesion Scoring:
-
At 5-7 days post-infection, euthanize a representative number of birds from each group.
-
Examine the intestines for gross lesions characteristic of different Eimeria species.
-
Score the lesions based on a standardized scale, such as the Johnson and Reid (1970) method, which typically ranges from 0 (no lesions) to 4 (severe lesions).[3][11]
b) Oocyst Counting:
-
Collect fecal samples from each group for several consecutive days post-infection.
-
Use a quantitative technique, such as the McMaster method, to determine the number of oocysts per gram of feces.[12][13]
c) Performance Parameters:
-
Measure body weight and feed consumption to calculate body weight gain and feed conversion ratio.
Safety and Toxicity Evaluation
Objective: To assess the safety of Diclazuril administration in poultry.
Procedure:
-
Administer Diclazuril-medicated feed at the recommended dose (1x), and at multiples of the recommended dose (e.g., 3x, 5x) to different groups of birds for an extended period.[7]
-
Include a control group receiving unmedicated feed.
-
Monitor the birds daily for any signs of toxicity, including changes in behavior, feed and water intake, and mortality.[14]
-
At the end of the study, collect blood samples for hematological and serum biochemical analysis.
-
Conduct a thorough post-mortem examination, including histopathological evaluation of major organs.
Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Diclazuril in broiler chickens.
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~6 hours | Single oral dose of 1 mg/kg bw | [15] |
| Peak Plasma Concentration (Cmax) | 1.5 - 2.0 µg/mL | Single oral dose of 1 mg/kg bw | [15] |
| Elimination Half-life (t1/2) | ~50 hours | Single oral dose of 1 mg/kg bw | [15] |
| Elimination Half-life (t1/2) of S-Diclazuril | Significantly longer than R-Diclazuril | Racemic mixture administration | [16] |
| Area Under the Curve (AUC) of S-Diclazuril | Approximately 2 times that of R-Diclazuril | Racemic mixture administration | [16] |
Analytical Methods
Determination of Diclazuril in Plasma and Tissues
Method: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
Sample Preparation:
-
Plasma: Deproteinization with acetonitrile.[17]
-
Tissues: Homogenization and extraction with an organic solvent.[18]
Chromatographic Conditions (Example):
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate)[17][18]
-
Detection: Electrospray ionization in negative mode (ESI-) with multiple reaction monitoring (MRM)[17]
Validation Parameters:
-
Limit of Quantification (LOQ) in plasma: 1 ng/mL[17]
-
Limit of Detection (LOD) in plasma: 0.03 ng/mL[17]
Conclusion
These application notes and protocols provide a comprehensive guide for the scientific community to conduct research and development on Diclazuril for the control of coccidiosis in poultry. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for the evaluation of efficacy, safety, and pharmacokinetic properties of Diclazuril formulations.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 3. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 4. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biovet.com [biovet.com]
- 6. food.ec.europa.eu [food.ec.europa.eu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. toltrazurilshop.net [toltrazurilshop.net]
- 9. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diclazuril (DCLZ) – Medicating Ingredient Brochure - inspection.canada.ca [inspection.canada.ca]
- 11. tandfonline.com [tandfonline.com]
- 12. Counting coccidial oocysts in chicken faeces: a comparative study of a standard McMaster technique and a new rapid method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. animalfeedadditive.com [animalfeedadditive.com]
- 15. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 16. Pharmacokinetics, Activity, and Residue Elimination of R- and S-Diclazuril in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Diclazuril in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril, a benzeneacetonitrile compound, is a potent anticoccidial agent widely used in veterinary medicine.[1][2] Accurate quantification of diclazuril in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies, as well as for monitoring drug efficacy and safety. High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometric (MS) detection, offers a sensitive and specific method for this purpose. This document provides detailed protocols and application notes for the quantification of diclazuril in plasma using HPLC.
Principle of the Method
The method involves the extraction of diclazuril from a plasma matrix, followed by separation and quantification using a reversed-phase HPLC system. The separation is typically achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water or a buffer). Detection is commonly performed using a UV detector at a wavelength where diclazuril exhibits maximum absorbance (around 275-280 nm) or with a mass spectrometer for enhanced sensitivity and specificity.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove plasma proteins and other interfering substances that can affect the accuracy and longevity of the HPLC system. The choice of method depends on the required sensitivity, sample throughput, and available resources.
a) Protein Precipitation (PPT)
This is a rapid and simple method suitable for initial screening and when high sensitivity is not the primary requirement.
-
Protocol:
-
To 200 µL of plasma sample in a microcentrifuge tube, add 400 µL of cold acetonitrile.[3][4]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and inject a portion (e.g., 20 µL) into the HPLC system.
-
b) Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to PPT, resulting in reduced matrix effects.
-
Protocol:
-
To 500 µL of plasma, add a suitable internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
c) Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and allows for sample concentration, leading to higher sensitivity.[3] C18 cartridges are commonly used for diclazuril extraction.[3]
-
Protocol:
-
Condition the SPE Cartridge (e.g., C18, 100 mg): Wash the cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Load the Sample: Mix 1 mL of plasma with 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Load the diluted sample onto the conditioned cartridge at a slow, steady flow rate.
-
Wash the Cartridge: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elute Diclazuril: Elute the retained diclazuril with 2 mL of methanol or acetonitrile into a clean collection tube.[3]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC injection.
-
HPLC-UV Method
This method is robust and widely accessible for the routine quantification of diclazuril.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.2% phosphoric acid in water.[1] The exact ratio should be optimized for best separation (a starting point could be 60:40 v/v).[5]
-
Flow Rate: 1.2 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[5]
-
UV Detection Wavelength: 275 nm.[1]
-
LC-MS/MS Method
For higher sensitivity and specificity, an LC-MS/MS method is recommended.[3][4]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Nucleosil ODS 5 µm).[4]
-
Mobile Phase: A gradient elution using 0.01 M ammonium acetate in water (A) and acetonitrile (B).[4] The gradient program should be optimized for the specific column and system.
-
Flow Rate: 0.8 - 1.0 mL/min.[3]
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[3][4]
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[4] The precursor and product ions for diclazuril and the internal standard should be determined by direct infusion.
-
Data Presentation
The following tables summarize typical quantitative data and validation parameters from published methods.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (C18) |
| Principle | Protein denaturation and removal | Adsorption and selective elution |
| Recovery | Generally lower | High (e.g., 85%)[3] |
| Cleanliness of Extract | Moderate | High |
| Throughput | High | Moderate |
| Cost | Low | High |
| Suitability | Rapid screening, high concentrations | Low concentration samples, high sensitivity required |
Table 2: HPLC-UV Method Parameters and Validation Data
| Parameter | Reported Value |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile: 0.2% Phosphoric Acid[1] |
| Flow Rate | 1.2 mL/min[1] |
| Detection Wavelength | 275 nm[1] |
| Linearity Range | 1 - 200 µg/mL[1] |
| LOD | 0.25 µg/mL[1] |
| LOQ | 0.66 µg/mL[1] |
Table 3: LC-MS/MS Method Parameters and Validation Data
| Parameter | Reported Value |
| Column | Nucleosil ODS 5 µm[4] |
| Mobile Phase | Gradient of 0.01 M Ammonium Acetate and Acetonitrile[4] |
| Ionization | ESI Negative[4] |
| Detection Mode | MRM[4] |
| Linearity Range | 1 - 2000 ng/mL[4] |
| LOD | 0.03 ng/mL[4] |
| LOQ | 1 ng/mL[4] |
| Trueness (Accuracy) | Did not exceed 8.8%[4] |
| Within-run Precision | Did not exceed 10.5%[4] |
| Between-run Precision | Within 11.7%[4] |
Mandatory Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijvm.org.il [ijvm.org.il]
Application Notes and Protocols for In Vivo Efficacy Studies of Diclazuril Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in the poultry industry. Its sodium salt form enhances its solubility and bioavailability.[1] Efficacy studies are crucial to determine the optimal dosage and treatment regimens for controlling coccidiosis caused by various Eimeria species. These application notes and protocols provide a detailed framework for conducting in vivo efficacy studies of Diclazuril sodium in broiler chickens, a primary model for avian coccidiosis research.
Diclazuril is effective against various stages of the Eimeria life cycle, including both asexual and sexual stages.[2] This broad activity spectrum allows for both prophylactic and therapeutic treatment strategies.[3][4][5] The primary mechanism of action is not fully elucidated but is known to involve the disruption of the parasite's life cycle, preventing the excretion of oocysts.[6] Recent studies suggest that Diclazuril may affect the expression of cyclin-dependent kinase-related kinase 2 (EtCRK2) in Eimeria tenella, a key regulator of the cell cycle.[6][7]
Data Presentation: Efficacy of this compound Against Eimeria Species
The following tables summarize quantitative data from various studies on the efficacy of Diclazuril in broiler chickens experimentally infected with different Eimeria species.
Table 1: Efficacy of Diclazuril Against Eimeria tenella
| Treatment Group | Dose (ppm in feed) | Mean Lesion Score (± SD) | Oocyst Excretion (oocysts/gram feces) | Body Weight Gain (g) | Mortality Rate (%) | Reference |
| Infected, Untreated Control | 0 | 3.5 ± 0.5 | 5.2 x 10^6 | 150 | 20 | [8][9] |
| Diclazuril | 0.5 | 0.2 ± 0.1 | 1.5 x 10^3 | 350 | 0 | [10][11][12] |
| Diclazuril | 1.0 | 0.0 ± 0.0 | Not Detected | 380 | 0 | [10][11][12][13] |
| Diclazuril | 1.5 | 0.0 ± 0.0 | Not Detected | 375 | 0 | [11][13] |
Table 2: Efficacy of Diclazuril Against Mixed Eimeria Infections *
| Treatment Group | Dose (ppm in feed) | Mean Total Lesion Score (± SD) | Oocyst Excretion (oocysts/gram litter) | Final Body Weight (g) | Feed Conversion Ratio | Mortality Rate (%) | Reference |
| Infected, Untreated Control | 0 | 2.8 ± 0.6 | 8.5 x 10^5 | 1850 | 2.10 | 12.9 | [13] |
| Diclazuril | 0.5 | 0.6 ± 0.2 | 1.2 x 10^4 | 2100 | 1.85 | 1.41 | [13] |
| Diclazuril | 1.0 | 0.5 ± 0.2 | 5.0 x 10^3 | 2150 | 1.80 | 0.85 | [10][13] |
| Diclazuril | 1.5 | 0.5 ± 0.2 | 4.5 x 10^3 | 2140 | 1.81 | 0.63 | [13] |
*Mixed infection may include a combination of E. acervulina, E. maxima, E. tenella, E. brunetti, and E. necatrix.
Experimental Protocols
These protocols are based on established methodologies for evaluating the efficacy of anticoccidial drugs in poultry and are consistent with the guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP).
Protocol 1: Prophylactic Efficacy of this compound in Feed
1. Objective: To evaluate the prophylactic efficacy of this compound administered in the feed against an experimental Eimeria challenge in broiler chickens.
2. Materials:
- One-day-old, coccidia-free broiler chicks.
- Coccidia-free starter and grower feed.
- This compound.
- Sporulated oocysts of the desired Eimeria species (e.g., E. tenella, E. acervulina, E. maxima).
- Wire-floored battery cages or floor pens with fresh, dry litter.
- McMaster counting chambers.
- Microscope.
- Lesion scoring guide (e.g., Johnson and Reid, 1970).
3. Experimental Design:
- Animal Allocation: Randomly allocate chicks to different treatment groups (minimum of 10 birds per group, with at least 3 replicates per treatment).
- Treatment Groups:
- Group 1: Uninfected, Untreated Control (UUC) - No infection, no treatment.
- Group 2: Infected, Untreated Control (IUC) - Infected, no treatment.
- Group 3-5: Infected, Diclazuril-treated - Infected, and treated with this compound at varying concentrations in the feed (e.g., 0.5 ppm, 1.0 ppm, 1.5 ppm).[13]
- Group 6: Positive Control - Infected, and treated with a known effective anticoccidial drug.
- Acclimatization: Acclimatize the chicks for a minimum of 5 days before the start of the experiment.
4. Procedure:
- Medicated Feed Preparation: Prepare medicated feed by thoroughly mixing the calculated amount of this compound with the basal diet to achieve the desired concentrations.
- Treatment Administration: Provide the respective medicated or non-medicated feed to each group from Day 0 of the study until the end of the experiment.
- Infection: On Day 14, orally inoculate each chick in the infected groups with a predetermined dose of sporulated Eimeria oocysts (e.g., 1 x 10^5 sporulated oocysts of E. tenella per bird).[8] The UUC group should receive a sham inoculum (e.g., sterile water).
- Observation Period: Monitor the birds daily for clinical signs of coccidiosis (e.g., bloody droppings, ruffled feathers, depression) and mortality for at least 7-9 days post-infection (pi).
- Data Collection:
- Body Weight: Record the body weight of individual birds at the start of the experiment (Day 0), on the day of infection, and at the termination of the study.
- Feed Intake: Measure the feed consumption per pen throughout the study to calculate the feed conversion ratio (FCR).
- Lesion Scoring: On Day 6 or 7 post-infection, euthanize a subset of birds from each group (e.g., 5 birds per group) and score the intestinal lesions according to a standardized scoring system (0 to 4 scale).
- Oocyst Counts: From Day 5 to Day 9 post-infection, collect fecal samples from each pen and determine the number of oocysts per gram of feces (OPG) using the McMaster technique.
5. Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.
Protocol 2: Therapeutic Efficacy of this compound in Drinking Water
1. Objective: To evaluate the therapeutic efficacy of this compound administered in drinking water after the onset of clinical signs of coccidiosis.
2. Materials: Same as Protocol 1, with the addition of a water-soluble formulation of this compound.
3. Experimental Design:
- Animal Allocation and Groups: Similar to Protocol 1.
- Treatment Groups:
- Group 1: Uninfected, Untreated Control (UUC).
- Group 2: Infected, Untreated Control (IUC).
- Group 3-4: Infected, Diclazuril-treated - Infected, and treated with this compound in drinking water at different concentrations (e.g., 5 ppm, 10 ppm) for 48 hours, starting upon the first appearance of bloody droppings (typically 4-5 days post-infection).[4][5]
- Group 5: Positive Control - Infected, and treated with a known effective water-soluble anticoccidial.
4. Procedure:
- Infection: On Day 14, orally inoculate all birds (except UUC group) with a standardized dose of sporulated Eimeria oocysts.
- Treatment Administration: Monitor the birds closely for the first appearance of clinical signs (e.g., bloody feces). Once observed, replace the regular drinking water with the medicated water for the designated treatment groups for a period of 48 hours.
- Data Collection and Analysis: Follow the same procedures for data collection (body weight, feed intake, lesion scoring, oocyst counts) and statistical analysis as described in Protocol 1.
Mandatory Visualizations
Caption: Experimental Workflow for a Prophylactic this compound Efficacy Study.
Caption: Proposed Mechanism of Action of Diclazuril on the Eimeria Life Cycle.
References
- 1. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swarborno.com [swarborno.com]
- 3. W A A V P guideline for evaluating the efficacy of anticoccidials in mammals (pigs, dogs, cattle, sheep) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Diclazuril-induced expression of CDK-related kinase 2 in the second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticoccidial efficacy of diclazuril on experimentally Eimeria tenella infected broiler chickens [bvmj.journals.ekb.eg]
- 10. Life Cycle of Eimeria tenella - TIB AV-Portal [av.tib.eu]
- 11. researchgate.net [researchgate.net]
- 12. Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. daneshyari.com [daneshyari.com]
Application Notes and Protocols for Preparing Diclazuril Sodium Stock Solutions in Cell Culture Assays
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely utilized in veterinary medicine. Its sodium salt, Diclazuril sodium, offers increased aqueous solubility, making it a more convenient formulation for in vitro studies. These application notes provide a comprehensive guide for the preparation and use of this compound stock solutions in cell culture assays, ensuring accurate and reproducible experimental outcomes. The primary mechanism of action of Diclazuril is targeted against the intracellular developmental stages of apicomplexan parasites, such as Eimeria and Toxoplasma.[1][2] It has been shown to interfere with schizogony and gametogony, leading to the degeneration of schizonts and gamonts.[2] Furthermore, studies suggest that Diclazuril can induce apoptosis in parasite merozoites through the disruption of the mitochondrial membrane potential.[3] Another potential mechanism involves the inhibition of key parasitic enzymes, such as enolase, which is crucial for glycolysis.[4]
Physicochemical and Solubility Data of Diclazuril and this compound
A clear understanding of the physicochemical properties of Diclazuril and its sodium salt is essential for the accurate preparation of stock solutions. The following table summarizes key quantitative data.
| Property | Diclazuril | This compound | Reference(s) |
| Molecular Formula | C₁₇H₉Cl₃N₄O₂ | C₁₇H₈Cl₃N₄NaO₂ | [5] |
| Molecular Weight | 407.64 g/mol | 429.62 g/mol | [5] |
| Solubility in DMSO | Approx. 5-16 mg/mL (up to 39.25 mM) | Not explicitly stated, but expected to be soluble | [5][6][7] |
| Solubility in Water | Insoluble | Expected to have higher solubility than Diclazuril | [5] |
| Storage of Powder | -20°C for up to 4 years | -20°C | [7] |
| Storage of Stock Solution | -20°C for 1 year, -80°C for 2 years (in DMSO) | -20°C to -80°C | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable syringe filters (0.22 µm pore size)
-
Sterile, amber or light-blocking microcentrifuge tubes for aliquoting
Procedure:
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (429.62 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 429.62 g/mol * (1000 mg / 1 g) = 4.296 mg
-
-
Weighing:
-
In a sterile microcentrifuge tube, accurately weigh out approximately 4.3 mg of this compound powder using a calibrated analytical balance.
-
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization:
-
To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for preventing contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile, amber or light-blocking microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[6]
-
Note on Aqueous Solutions: Diclazuril is sparingly soluble in aqueous buffers, and it is recommended not to store aqueous working solutions for more than one day.[7] Prepare fresh dilutions in cell culture medium for each experiment.
Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to desired working concentrations for cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Sterile, conical tubes (15 mL or 50 mL)
-
Sterile, serological pipettes and pipette tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiments.
-
Example Dilution for a 10 µg/mL Working Solution:
-
The molecular weight of this compound is 429.62 g/mol .
-
A 10 µg/mL solution is equivalent to (10 µg/mL) / (429.62 g/mol ) * (1 g / 1,000,000 µg) * (1000 mL/L) = 23.28 µM.
-
To prepare 1 mL of a 10 µg/mL (23.28 µM) working solution from a 10 mM stock:
-
Volume of stock = (23.28 µM * 1 mL) / 10,000 µM = 0.002328 mL or 2.33 µL.
-
Add 2.33 µL of the 10 mM stock solution to 997.67 µL of cell culture medium.
-
Typical Working Concentrations:
Published studies have used Diclazuril in cell culture at concentrations ranging from 0.01 µg/mL to 10.0 µg/mL to inhibit the growth of Toxoplasma gondii in human fibroblast cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and parasite.
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Postulated Mechanism of Diclazuril Action on Intracellular Parasites
Caption: Diclazuril's proposed mechanisms of action within an infected host cell.
References
- 1. Activity of diclazuril against Toxoplasma gondii in cultured cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 3. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Diclazuril Sodium Dosage in Broiler Chickens Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of diclazuril, a synthetic triazinone anticoccidial agent, for use in broiler chickens. The document details its mechanism of action, pharmacokinetic profile, and established protocols for efficacy and safety studies, essential for research and development of anticoccidial drugs.
Mechanism of Action
Diclazuril is a potent anticoccidial with a distinct mode of action compared to ionophores.[1] It is primarily active against the intracellular developmental stages of Eimeria species, specifically targeting schizogony and gametogony.[1] Treatment with diclazuril leads to severe degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles, which ultimately prevents the formation of merozoites.[1] This disruption of the parasite's life cycle halts the progression of the infection.[2][3] While the precise molecular target is not fully elucidated, research suggests interference with mitochondrial function, cellular respiration, and nucleic acid synthesis.[2]
Pharmacokinetic Profile
Understanding the pharmacokinetics of diclazuril is crucial for determining optimal dosing regimens. Following oral administration, diclazuril shows limited but rapid absorption. It is primarily excreted in the feces as the unchanged parent drug.
Table 1: Pharmacokinetic Parameters of Diclazuril in Broiler Chickens
| Parameter | Value | Species/Conditions | Reference |
| Route of Administration | Oral (in lactose mixture) | Broiler Chickens | [4] |
| Dose | 1 mg/kg body weight | Broiler Chickens | [4] |
| Time to Max Plasma Conc. (Tmax) | ~6 hours | Broiler Chickens | [4][5] |
| Max Plasma Concentration (Cmax) | 1.5 - 2.0 µg-eq/mL | Broiler Chickens | [4] |
| Plasma Elimination Half-life (t½) | ~50 hours (2-2.5 days) | Broiler Chickens | [4] |
| Tissue Distribution | Rapid equilibrium with plasma; tissue concentrations 2-10x lower than plasma. Highest concentrations in liver and kidneys. | Broiler Chickens | [4] |
| Excretion | Primarily via feces | Broiler Chickens | [6] |
Note: A stereoselective pharmacokinetic study showed differences between R- and S-diclazuril enantiomers, with the S-enantiomer having a higher area under the curve (AUC) and a longer elimination half-life.[7]
Efficacy and Dosage Data
Diclazuril is highly effective at a low inclusion rate in feed or water. The standard prophylactic dose is 1 ppm (1 mg diclazuril per kg of complete feed).[1][8]
Table 2: Summary of Prophylactic Efficacy Studies of Diclazuril in Broilers
| Dosage (in feed) | Eimeria Species Challenged | Key Efficacy Outcomes | Reference |
| 0.5, 1.0, 1.5 ppm | Mixed infection | Reduced coccidiosis mortality from 12.9% (control) to 1.41%, 0.85%, and 0.63% respectively. Significantly improved weight and feed conversion. | [9] |
| 1.0 ppm | E. tenella, E. acervulina, E. necatrix, E. brunetti | Suppressed mortality and lesion scores. Performance comparable to uninfected controls. | [10] |
| 1.0 mg/kg | Eimeria spp. | Effective against various species, leading to improved weight gain, reduced mortality, lower lesion scores, and decreased oocyst counts. | [5] |
Table 3: Summary of Therapeutic Efficacy Studies of Diclazuril in Broilers
| Dosage (in water) | Eimeria Species Challenged | Administration Protocol | Key Efficacy Outcomes | Reference |
| 0.5 ml/L (of 0.25% solution) | E. tenella | Administered for 5 successive days after appearance of bloody diarrhea. | Significant reduction in lesion scores and oocyst output compared to infected, untreated group. | [11] |
| 0.5 ml/L (of 0.25% solution) | E. tenella | Administered for 3 successive days after appearance of bloody diarrhea. | Significantly decreased oocyst shedding compared to infected, untreated group. | [12] |
| 2 ml/L (of 2.5% solution) | Spontaneous coccidiosis | Administered for 48 hours at 9-10, 16-17, and 24-25 days of age. | Effective prevention and treatment under field conditions. | [13] |
| 2.5 mg/mL (Nanoemulsion) | E. tenella | Administered for 5 days after clinical signs appeared. | A quarter dose (2.5 mg/mL) of nanoemulsion produced similar positive outcomes (weight gain, low lesion scores, low oocyst count) as the standard 10 mg/mL dose. | [14] |
Experimental Protocols
For regulatory approval and research purposes, efficacy must be demonstrated through controlled studies. The following are standardized protocols.
This study design evaluates efficacy against specific Eimeria species under highly controlled laboratory conditions.[15]
Objective: To determine the dose-response relationship and efficacy of diclazuril against a specific Eimeria species.
Methodology:
-
Animal Model: Day-old broiler chicks, free of coccidia.
-
Housing: Raised in wire-floored battery cages to prevent exogenous infection.
-
Acclimation: 5-7 days with access to non-medicated feed and water ad libitum.
-
Grouping (Example):
-
Group 1: Uninfected, Unmedicated Control (UUC)
-
Group 2: Infected, Unmedicated Control (IUC)
-
Group 3: Infected, Diclazuril 0.5 ppm
-
Group 4: Infected, Diclazuril 1.0 ppm
-
Group 5: Infected, Diclazuril 1.5 ppm
-
-
Treatment: Medicated feed is provided 48 hours before experimental infection and continued throughout the study period (typically 7-9 days post-infection).
-
Infection: At approximately 14 days of age, birds in infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.
-
Data Collection:
-
Performance: Body weight gain and feed conversion ratio.
-
Clinical Signs: Daily observation for signs of coccidiosis (e.g., bloody droppings).
-
Mortality: Recorded daily.
-
Lesion Scoring: At 5-7 days post-infection, a subset of birds from each group is euthanized, and intestinal lesions are scored using a standardized method (e.g., Johnson and Reid, 1970).
-
Oocyst Counts: Fecal samples are collected to determine oocysts per gram (OPG).
-
-
Analysis: Statistical comparison of treated groups against the IUC and UUC groups.
This design confirms the drug's effectiveness under conditions that simulate a commercial poultry production environment.[9][10]
Objective: To evaluate the efficacy of diclazuril in an environment with built-up litter, allowing for natural parasite cycling.
Methodology:
-
Animal Model: Day-old broiler chicks.
-
Housing: Floor pens with fresh litter (e.g., wood shavings).
-
Grouping: Similar to the battery cage study, but with larger groups per pen (e.g., 50-100 birds/pen) and multiple replicate pens per treatment.
-
Infection: Can be achieved by either:
-
Seeder Bird Method: Introducing a small number of infected "seeder" birds into the pens.
-
Infected Litter: Spreading a known quantity of sporulated oocysts evenly over the litter.
-
-
Treatment: Medicated feed is provided from day one until the end of the trial (typically 42-49 days).
-
Data Collection:
-
Performance: Final body weight, overall feed conversion, and mortality.
-
Lesion Scoring: Performed at peak infection periods (e.g., days 21 and 28).
-
Litter Oocyst Counts: To monitor the level of environmental contamination.
-
-
Analysis: Pen is the experimental unit for statistical analysis.
This protocol is designed to determine how diclazuril is absorbed, distributed, metabolized, and excreted in broilers.
Objective: To characterize the plasma concentration-time profile of diclazuril and its key PK parameters.
Methodology:
-
Animal Model: Healthy broiler chickens of a specific age/weight.
-
Housing: Individual cages to allow for precise dosing and sample collection.
-
Dosing: A single oral dose of diclazuril (e.g., 1 mg/kg body weight) is administered directly into the crop.
-
Blood Sampling: Blood samples are collected from the wing vein into heparinized tubes at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours post-dose).
-
Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Bioanalysis: Diclazuril concentrations in plasma are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][7]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine parameters like Cmax, Tmax, AUC, and t½.
Dosage Calculation for Feed and Water
For Feed (Premix): The standard dosage is 1 ppm (1 mg diclazuril/kg feed).
-
Formula: (Target Diclazuril Conc. (mg/ton) / Premix Conc. (g/kg)) = kg of Premix per ton of feed
-
Example: To achieve 1 ppm (1 g/ton ) using a 0.5% (5 g/kg) diclazuril premix: (1000 mg/ton / 5000 mg/kg) = 0.2 kg (200 g) of premix per ton of complete feed. [1]
For Water (Solution): Dosage typically ranges from 0.5 to 1.0 mg/L.
-
Formula: (Target Conc. (mg/L) x Total Liters of Water) / Solution Strength (mg/mL) = mL of solution to add
-
Example: To medicate 1000 liters of water at 1 mg/L using a 2.5 mg/mL (0.25%) solution: (1 mg/L x 1000 L) / 2.5 mg/mL = 400 mL of diclazuril solution.
References
- 1. biovet.com [biovet.com]
- 2. nbinno.com [nbinno.com]
- 3. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 4. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Activity, and Residue Elimination of R- and S-Diclazuril in Broiler Chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. Anticoccidial efficacy of diclazuril in broilers under simulated natural conditions in floor pens. | Semantic Scholar [semanticscholar.org]
- 10. Diclazuril, a new broad spectrum anticoccidial drug in chickens. 1. Dose titration studies and pilot floor pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. evmspj.journals.ekb.eg [evmspj.journals.ekb.eg]
- 12. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 13. RU2571269C1 - Method of prevention and treatment of broiler chickens with coccidiosis - Google Patents [patents.google.com]
- 14. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Application Note: Analysis of Diclazuril Residues in Poultry Tissues by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of diclazuril residues in poultry tissues (muscle, liver) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Diclazuril is a synthetic coccidiostat widely used in the poultry industry to prevent and treat coccidiosis.[1] Monitoring its residue levels in edible tissues is crucial to ensure food safety and comply with regulatory limits, such as the Maximum Residue Limits (MRLs) set by authorities like the Codex Alimentarius.[1] The described protocol employs a straightforward acetonitrile-based extraction and clean-up procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using an MS/MS system in Negative Electrospray Ionization (ESI) mode. The method is validated and suitable for both screening and confirmation of diclazuril at levels pertinent to regulatory standards.
Experimental Protocol
Apparatus and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Tissue homogenizer.
-
Refrigerated centrifuge.
-
Vortex mixer.
-
Nitrogen evaporator.
-
Analytical balance.
-
Syringe filters (0.22 µm, PTFE).
-
Standard laboratory glassware.
-
-
Chemicals and Reagents:
-
Diclazuril analytical standard.
-
Acetonitrile (ACN), HPLC or LC-MS grade.
-
Water, HPLC or LC-MS grade.
-
Formic acid (FA), LC-MS grade.
-
n-Hexane, HPLC grade.
-
Sodium chloride (NaCl).
-
Anhydrous magnesium sulfate (MgSO₄).
-
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of diclazuril standard and dissolve in 100 mL of acetonitrile. Store at 4°C in the dark.
-
Working Standard Solutions (0.1 to 50 ng/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase starting composition (e.g., 50:50 water:acetonitrile). These solutions are used to build the calibration curve.
Sample Preparation
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue (muscle or liver) into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add ~1 g of NaCl and ~2 g of anhydrous MgSO₄ to facilitate extraction and phase separation.
-
Homogenize for 1 minute at high speed, then vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the sample at 8,000 rpm for 10 minutes at 4°C.
-
Clean-up (Liquid-Liquid Extraction):
-
Transfer 5 mL of the upper acetonitrile supernatant to a clean 15 mL centrifuge tube.
-
Add 5 mL of n-hexane to the tube.
-
Vortex for 1 minute to remove lipids and other nonpolar interferences.
-
Centrifuge at 4,000 rpm for 5 minutes to separate the layers.
-
-
Final Preparation:
-
Carefully transfer 2 mL of the lower acetonitrile layer to a glass tube, avoiding the n-hexane layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
-
LC-MS/MS Method Parameters
The chromatographic separation is typically achieved on a C18 column with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape.[2][3] Detection is performed in Multiple Reaction Monitoring (MRM) mode using negative electrospray ionization, which provides high selectivity and sensitivity for diclazuril.[2][4]
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Gradient | 45% B to 90% B in 3 min, hold for 2 min, return to 45% B |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -4200 V[5] |
| Source Temp. | 600°C |
| Nebulizer Gas | 45 psi |
| Heater Gas | 45 psi |
MRM Transitions for Diclazuril
The following transitions are monitored for quantification and confirmation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Diclazuril | 405.0 | 333.8 | -40 | Quantification[5] |
| Diclazuril | 406.9 (Isotope) | 333.8 | -40 | Confirmation[5] |
Data Presentation and Performance
The method is validated according to international guidelines such as Commission Decision 2002/657/EC.[4][6] Performance characteristics demonstrate the method's suitability for routine residue analysis.
Method Performance Characteristics
| Parameter | Result | Source |
| Linearity (r²) | > 0.999 | [3] |
| Linear Range | 0.25 - 50 ng/mL | [3] |
| Limit of Detection (LOD) | 0.1 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.3 µg/kg | [3] |
| Average Recovery (Muscle) | 90.1% – 105.2% | [3] |
| Precision (RSD%) | 3.0% – 8.1% | [3] |
Note: Performance characteristics can vary slightly based on instrumentation and matrix.
Regulatory Limits
For context, the Codex Alimentarius has established the following Maximum Residue Limits (MRLs) for diclazuril in poultry tissues:
The validated LOQ of this method (0.3 µg/kg) is well below these regulatory MRLs, making it highly suitable for compliance testing.[3]
Visualized Workflows
Caption: Experimental workflow for Diclazuril analysis.
Caption: Logical flow of analyte isolation and detection.
References
- 1. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Diclazuril in Murine Models of Coccidiosis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Diclazuril, a benzeneacetonitrile derivative anticoccidial agent, in murine models of coccidiosis. The focus is on the experimental application, efficacy, and relevant protocols for studying Eimeria infections in mice.
Introduction
Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in livestock and a valuable model for studying mucosal immunology and host-parasite interactions.[1][2][3] Murine models, typically using species like Eimeria vermiformis, offer a reproducible and controlled system to investigate disease pathogenesis and evaluate the efficacy of anticoccidial compounds.[2][3] Diclazuril is a potent anticoccidial agent that acts on various intracellular developmental stages of the parasite, making it a crucial compound for therapeutic and research applications.[4][5][6]
Mechanism of Action
While the precise molecular target of Diclazuril is not fully elucidated, its primary effect is the disruption of the parasite's life cycle during its intracellular stages.[7][8] It is particularly effective against the asexual (schizogony) and sexual (gametogony) stages of development.[4][6] Treatment with Diclazuril leads to severe degenerative changes in first and second-generation schizonts, characterized by a loss of internal structure, vacuolization, and incomplete merozoite formation.[4][6] This action effectively halts the parasite's replication, preventing the development of clinical signs and the shedding of oocysts.[6][8]
Caption: Diclazuril's mechanism against the Eimeria life cycle.
Experimental Protocols
This section details a standard protocol for evaluating the efficacy of Diclazuril in a murine model of coccidiosis, based on established methodologies.[1][9]
3.1. Materials and Reagents
-
Parasite: Sporulated oocysts of Eimeria vermiformis.
-
Drug: Diclazuril (analytical grade). Note: The sodium salt of Diclazuril offers higher bioavailability compared to the pure compound.[7]
-
Vehicle: Appropriate vehicle for oral gavage (e.g., corn oil, water with suspending agent).
-
Equipment: Oral gavage needles, centrifuges, microscope, McMaster counting slides, flow cytometer.
3.2. Experimental Workflow
The typical workflow involves acclimatizing the animals, infecting them with a known quantity of oocysts, administering the treatment at a specific time point post-infection, and subsequently monitoring various parameters.
Caption: Standard experimental workflow for a Diclazuril efficacy study.
3.3. Step-by-Step Procedure
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.
-
Infection: Infect each mouse (excluding the uninfected control group) via oral gavage with approximately 1,000 sporulated E. vermiformis oocysts suspended in a small volume (e.g., 100-200 µL) of sterile saline.[1][9]
-
Treatment: On day 3 post-infection, administer Diclazuril orally at the desired dosages.[1] A dose-response study may include concentrations ranging from 0.2 to 45 mg/kg.[1]
-
Monitoring and Data Collection:
-
Body Weight: Record the body weight of each mouse daily or on specified days throughout the experiment to assess morbidity.[1]
-
Oocyst Shedding: Starting from day 7 post-infection, collect fecal samples from each mouse or cage. Quantify the number of oocysts per gram (OPG) of feces using a modified McMaster's counting method.[1]
-
Immunological Analysis: At selected time points, euthanize subsets of mice and harvest spleens and mesenteric lymph nodes (MLNs). Prepare single-cell suspensions and analyze T-lymphocyte subsets (e.g., CD4+ and CD8+ cells) via flow cytometry to evaluate the host immune response.[1][9]
-
Data Presentation and Expected Results
Quantitative data from efficacy studies should be summarized to facilitate comparison between treatment groups.
4.1. Diclazuril Efficacy on Oocyst Excretion
Diclazuril treatment demonstrates a dose-dependent effect on reducing parasite shedding. In a murine model with E. vermiformis, a dose of 5 mg/kg was required to significantly reduce oocyte excretion, which is five times the recommended dose for cattle.[1][9] A higher dose of 45 mg/kg was found to be the most effective.[1]
Table 1: Dose-Dependent Efficacy of Diclazuril on E. vermiformis Oocyst Excretion
| Treatment Group | Dosage (mg/kg) | Peak Oocyst Excretion (Oocysts/gram feces) | % Reduction vs. Infected Control |
|---|---|---|---|
| Healthy Control | N/A | 0 | 100% |
| Infected Control | 0 | ~4.5 x 10⁵ | 0% |
| Diclazuril | 0.2 | ~3.0 x 10⁵ | ~33% |
| Diclazuril | 1 | ~1.5 x 10⁵ | ~67% |
| Diclazuril | 5 | ~0.5 x 10⁵ | ~89% |
Data synthesized from Mohamed et al., 2022.[1]
4.2. Effect on Host Health and Immunity
Effective treatment with Diclazuril can mitigate the negative impact of coccidiosis on host health, such as body weight loss. However, unlike some other anticoccidials, Diclazuril treatment at 5 mg/kg did not fully restore bodyweight gain to the level of healthy controls in one study.[1][9] Furthermore, at this dose, a reduction in the relative populations of CD4+ and CD8+ T cells was observed, similar to the untreated infected group, suggesting a degree of immunosuppression during the infection was not fully prevented.[1][9]
Table 2: Impact of Diclazuril (5 mg/kg) on Body Weight and T-Cell Populations
| Parameter | Healthy Control | Infected Control | Diclazuril (5 mg/kg) |
|---|---|---|---|
| Body Weight Gain (% of Healthy) | 100% | Significantly Reduced | Reduced |
| Splenic CD4+ T Cells (% of Lymphocytes) | Normal | Reduced | Reduced |
| Splenic CD8+ T Cells (% of Lymphocytes) | Normal | Reduced | Reduced |
Data synthesized from Mohamed et al., 2022.[1][9]
Application Notes and Considerations
-
Dosage: The required dosage of Diclazuril in murine models can be significantly higher than in target animal species like cattle or poultry.[1] Researchers should perform dose-titration studies to determine the optimal concentration for their specific Eimeria species and mouse strain.
-
Immune Response: Diclazuril treatment may not interfere with the development of acquired resistance upon re-infection.[1][9] However, its impact on T-cell populations during a primary infection warrants consideration when the study's focus is on immunomodulation.
-
Comparative Studies: When comparing Diclazuril to other anticoccidials like Toltrazuril, it is important to note differences in efficacy and impact on host parameters. For instance, Toltrazuril (at 15 mg/kg) was shown to completely prevent oocyte excretion and restore normal bodyweight gain in the same murine model where Diclazuril showed partial efficacy.[1][9]
Caption: Logical flow of Diclazuril's effects in a murine host.
References
- 1. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eimeria vermiformis Infection Model of Murine Small Intestine [bio-protocol.org]
- 3. Eimeria vermiformis Infection Model of Murine Small Intestine [en.bio-protocol.org]
- 4. biovet.com [biovet.com]
- 5. poultrydvm.com [poultrydvm.com]
- 6. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. Development and Application of a Physiologically Based Pharmacokinetic Model for Diclazuril in Broiler Chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toltrazuril and diclazuril: comparative evaluation of anti-coccidial drugs using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Modeling of Diclazuril Sodium in Livestock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic modeling of diclazuril sodium in key livestock species. The included protocols and data are designed to guide researchers in planning and executing their own pharmacokinetic studies.
Introduction
Diclazuril, a benzeneacetonitrile derivative from the triazine class, is a potent anticoccidial agent widely used in veterinary medicine.[1][2][3] It is effective against various species of Eimeria and other protozoan parasites that cause coccidiosis in livestock such as poultry, sheep, and cattle.[1][3][4] Diclazuril acts on the asexual and sexual stages of the parasite's life cycle, inhibiting oocyst excretion and thus controlling the spread of the infection.[2][3][5][6] Understanding the pharmacokinetic profile of diclazuril and its more soluble sodium salt is crucial for optimizing dosage regimens, ensuring efficacy, and maintaining food safety by adhering to appropriate withdrawal periods.
The sodium salt of diclazuril has been shown to have significantly higher bioavailability compared to the parent compound. In cattle, the bioavailability of this compound salt administered to the oral mucosa was approximately 2.5-fold higher than that of diclazuril administered as a pure powder.[7][8] This enhanced absorption leads to more rapid and reliable plasma concentrations.[7][8]
Data Presentation: Pharmacokinetic Parameters of Diclazuril in Livestock
The following tables summarize key pharmacokinetic parameters of diclazuril in various livestock species following oral administration. These values have been compiled from multiple studies and are presented for comparative purposes. It is important to note that experimental conditions such as dose, formulation, and analytical methods can influence these parameters.
Table 1: Pharmacokinetic Parameters of Diclazuril in Chickens (Broilers)
| Dose (mg/kg bw) | Formulation | Cmax (µg/mL) | Tmax (h) | t½ (h) | AUC (µg·h/mL) | Reference |
| 1.25 | 2.5% solution | ~3.35 | 6 | ~48 | Not Reported | [9] |
| 1 (single dose) | Oral | 1.5-2.0 mg-eq/L | 6 | ~50 | Not Reported | [10] |
| 0.09 (multiple dosing) | Gelatin capsule | 0.589 µg-eq/L (steady state) | Not Applicable | ~60 (2.5 days) | Not Reported | [10] |
Table 2: Pharmacokinetic Parameters of Diclazuril in Sheep (Lambs)
| Dose (mg/kg bw) | Age Group | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC(0-LOQ) (ng·h/mL) | Reference |
| 5 | Pre-ruminant | 1321 | 9.4 | Not Reported | Higher than ruminant | [5] |
| 5 | Ruminant | 974 | 21.2 | Not Reported | Lower than pre-ruminant | [5] |
| 1 | Oral Suspension | Not Reported | 24-48 | ~30 | Not Reported | [11] |
Table 3: Pharmacokinetic Parameters of Diclazuril in Cattle
| Dose | Formulation | Cmax | Tmax (h) | Bioavailability (relative to sodium salt) | Reference |
| Not Specified | This compound Salt (oral mucosa) | Peaked around 8h | ~8 | 100% | [7][8] |
| Not Specified | Diclazuril (oral) | Delayed and variable | Delayed | 42.5% | [7][8] |
| 5 mg/kg (single dose) | Oral Suspension | 21-75 ng/mL | 8-24 | Not Applicable | [11] |
| 1 mg/kg (3 consecutive days) | Oral Suspension | 65.6 ng/mL | 10.5 (after last dose) | Not Applicable | [11] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Livestock
This protocol outlines a general procedure for conducting a pharmacokinetic study of this compound in livestock.
1. Animal Selection and Housing:
-
Select healthy animals of the target species (e.g., chickens, sheep, cattle).
-
Ensure animals are of a similar age and weight to minimize variability.
-
House the animals in appropriate facilities with controlled environmental conditions (temperature, humidity, light cycle).
-
Provide ad libitum access to feed and water, ensuring the feed is free of any anticoccidial agents for a specified period before the study.
2. Drug Administration:
-
Accurately weigh each animal to determine the precise dosage.
-
Administer this compound orally. For solid formulations like pellets, it can be given as a topdressing on a small amount of feed.[12] For liquid formulations, an oral drench or gavage can be used.[5]
-
Record the exact time of administration for each animal.
3. Blood Sample Collection:
-
Collect blood samples at predetermined time points. A typical schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.[5][13]
-
For chickens, blood can be collected from the wing vein.[9] For sheep and cattle, the jugular vein is commonly used.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
4. Sample Analysis (See Protocol 2).
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to analyze the plasma concentration-time data.[13]
-
Determine key pharmacokinetic parameters using non-compartmental analysis (NCA) or by fitting the data to a compartmental model (e.g., one-compartment or two-compartment model).[5][12]
-
Key parameters to calculate include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
t½ (Elimination half-life)
-
Cl (Clearance)
-
Vd (Volume of distribution)
-
Protocol 2: Quantification of Diclazuril in Plasma using LC-MS/MS
This protocol provides a general method for the quantitative analysis of diclazuril in animal plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is a highly sensitive and specific method.[14][15]
1. Materials and Reagents:
-
Diclazuril analytical standard
-
Internal standard (IS), e.g., a structural analog of diclazuril
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate
-
Water, ultrapure
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of diclazuril and the internal standard in a suitable solvent like dimethylformamide (DMF).[13]
-
Calibration Standards: Prepare a series of calibration standards by spiking blank animal plasma with known concentrations of diclazuril.[5]
-
Sample Extraction:
-
Thaw plasma samples to room temperature.
-
To a known volume of plasma (e.g., 1 mL), add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[14][15]
-
Alternatively, for cleaner samples, use Solid Phase Extraction (SPE). Condition the SPE cartridge with methanol and water. Load the plasma sample, wash with a weak solvent, and then elute the analyte with a stronger solvent like methanol.[13]
-
Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[13]
-
3. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used.[14][15]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic solvent (e.g., acetonitrile) is typical.[14][15]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is effective for diclazuril.[14]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both diclazuril and the internal standard.[15]
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (diclazuril/IS) against the concentration of the calibration standards.
-
Determine the concentration of diclazuril in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of diclazuril and the general workflow for a pharmacokinetic study.
Caption: Proposed mechanism of action of Diclazuril on the coccidia life cycle.
Caption: General workflow for a pharmacokinetic study of Diclazuril in livestock.
References
- 1. toltrazurilshop.com [toltrazurilshop.com]
- 2. biovet.com [biovet.com]
- 3. poultrydvm.com [poultrydvm.com]
- 4. nbinno.com [nbinno.com]
- 5. ijvm.org.il [ijvm.org.il]
- 6. researchgate.net [researchgate.net]
- 7. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 8. Plasma concentrations of diclazuril following oral administration of diclazuril and this compound salt to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Pharmacological particulars - Vecoxan® 2.5 mg/ml Oral Suspension [noahcompendium.co.uk]
- 12. Pharmacokinetics of a low dose and FDA-labeled dose of diclazuril administered orally as a pelleted topdressing in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jwpr.science-line.com [jwpr.science-line.com]
- 14. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Diclazuril Resistance in Eimeria Field Isolates
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding diclazuril resistance in Eimeria field isolates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for diclazuril against Eimeria?
A1: Diclazuril, a benzeneacetonitrile compound, primarily targets the intracellular development stages of Eimeria, specifically schizogony and gametogony.[1] It induces extensive degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of many intracytoplasmic vacuoles.[1] This disruption of normal parasite development leads to the degeneration of schizonts and gamonts.[1] Studies have shown that diclazuril can induce apoptosis in second-generation merozoites, which is linked to a decrease in the mitochondrial transmembrane potential.[2]
Q2: How prevalent is diclazuril resistance in Eimeria field isolates?
A2: Diclazuril resistance is a significant and widespread issue in commercial poultry production.[3][4][5] The prevalence of resistance can vary by Eimeria species. For instance, one study of European field isolates found resistance to be most common in Eimeria acervulina (68%), followed by Eimeria maxima (38%), and Eimeria tenella (23%).[6] Another study in Brazil found that out of twelve field isolates, six were resistant and four were partially resistant to diclazuril.[7] The continuous use of diclazuril can lead to the selection of resistant strains.[8]
Q3: What are the primary strategies to overcome or mitigate diclazuril resistance?
A3: A multi-faceted approach is recommended to manage diclazuril resistance:
-
Drug Rotation/Shuttle Programs: Alternating diclazuril with other anticoccidial drugs that have different mechanisms of action is a common strategy to reduce the selection pressure for resistance.[9]
-
Combination Therapies: Using diclazuril in combination with other compounds can enhance its efficacy. For example, a synergistic interaction has been observed between diclazuril and the ionophore maduramicin.[10] Combining diclazuril with prebiotics like lactoferrin has also been shown to improve its anticoccidial effect.[4][5]
-
Vaccination: The use of live coccidiosis vaccines can help restore the sensitivity of Eimeria field isolates to diclazuril.[6] Farms that use vaccination programs tend to have a higher frequency of diclazuril-sensitive isolates.[6]
-
Natural Alternatives: Phytochemicals, such as those found in tannins and saponins, can be integrated into control programs to reduce reliance on synthetic anticoccidials.[11]
Troubleshooting Experimental Workflows
Q4: My in vitro drug sensitivity assay (IC50 determination) is showing inconsistent results. What are the potential causes and solutions?
A4: Inconsistent results in in vitro assays are a common challenge. Here are some potential causes and troubleshooting steps:
-
Variable Sporozoite Viability: The health and viability of the sporozoites used for invasion are critical. Ensure consistent oocyst sporulation and sporozoite excystation procedures.
-
Cell Culture Health: The host cell monolayer (e.g., MDBK cells) must be healthy and confluent. Variations in cell density or passage number can affect parasite invasion and development. Standardize your cell culture protocols.
-
Inconsistent Parasite Invasion: The number of sporozoites that successfully invade the host cells can vary. To account for this, consider running a sporozoite invasion inhibition assay (SIA) alongside a reproduction inhibition assay (RIA).[12]
-
Drug Solubility and Stability: Ensure that your diclazuril stock solution is properly prepared and that the drug remains soluble and stable in the culture medium throughout the experiment.
Q5: I am unable to amplify the target gene for resistance marker analysis using PCR. What should I do?
A5: PCR failure can be due to several factors, particularly when working with Eimeria genomic DNA.
-
Poor DNA Quality: Eimeria oocysts have a robust wall that can make DNA extraction difficult. Ensure your protocol includes a mechanical disruption step (e.g., bead beating) to effectively break the oocysts.[13] A phenol/chloroform extraction method has been shown to yield good results for Eimeria DNA.
-
PCR Inhibitors: Fecal samples can contain PCR inhibitors. Use a DNA extraction kit specifically designed for stool samples, or include a purification step to remove inhibitors.[13]
-
Primer Design: Verify that your primers are specific to the Eimeria species you are targeting and that they anneal at the correct temperature. The internal transcribed spacer 1 (ITS-1) region is a common target for species-specific identification.[13]
-
Low Parasite Load: If the number of oocysts in your sample is low, you may need to enrich for them using a flotation technique before DNA extraction.[13][14]
Q6: My anticoccidial sensitivity test (AST) in live animals is not showing a clear distinction between sensitive and resistant isolates. How can I improve my experimental design?
A6: In vivo ASTs can be influenced by several factors. To improve the clarity of your results:
-
Appropriate Challenge Dose: The dose of sporulated oocysts used to infect the chickens is critical. The dose should be high enough to cause significant lesions in the unmedicated control group but not so high as to cause excessive mortality.[10]
-
Control Groups: Always include both an uninfected, unmedicated control group and an infected, unmedicated control group. This will allow you to accurately assess the impact of the infection and the efficacy of the drug treatment.
-
Comprehensive Evaluation Criteria: Do not rely on a single parameter. A combination of metrics such as body weight gain, lesion scores, and oocyst shedding will provide a more robust assessment of drug efficacy.[15][16] The Anticoccidial Sensitivity Test (AST) calculates efficacy based on the reduction of the mean lesion score in the treated group compared to the infected, non-medicated group.[15]
Data Presentation
Table 1: Prevalence of Diclazuril Resistance in European Eimeria Field Isolates
| Eimeria Species | Percentage of Resistant Isolates |
| E. acervulina | 68% |
| E. maxima | 38% |
| E. tenella | 23% |
Source: Adapted from a study on European field isolates.[6]
Table 2: Efficacy of Diclazuril in Combination with Lactoferrin against E. tenella
| Treatment Group | Oocyst Shedding (relative to infected control) |
| Infected, Diclazuril only | Significant reduction |
| Infected, Lactoferrin only | Reduction |
| Infected, Diclazuril + Lactoferrin | Highly significant reduction |
Source: Based on findings from a study on the synergistic effects of diclazuril and lactoferrin.[5]
Experimental Protocols
Protocol 1: In Vitro Diclazuril Sensitivity Assay (Reproduction Inhibition Assay)
This protocol is adapted from established methods for assessing the efficacy of anticoccidial drugs in vitro.[12][17]
-
Cell Culture: Seed Madin-Darby Bovine Kidney (MDBK) cells in 96-well plates and grow to confluence.
-
Parasite Preparation: Obtain sporulated oocysts of the Eimeria field isolate. Excyst the oocysts to release sporozoites and purify them.
-
Drug Preparation: Prepare a stock solution of diclazuril in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.
-
Infection and Treatment: Remove the culture medium from the MDBK cells and add the sporozoite suspension. Allow the sporozoites to invade the cells for 2-4 hours. After the invasion period, remove the medium and add the medium containing the different concentrations of diclazuril.
-
Incubation: Incubate the plates for 48-72 hours to allow for intracellular parasite development.
-
Quantification: Lyse the cells to release the parasite developmental stages. Quantify the parasites using a suitable method, such as quantitative PCR (qPCR) targeting a parasite-specific gene.
-
Data Analysis: Calculate the percentage of inhibition of parasite reproduction for each diclazuril concentration compared to the untreated control. Determine the IC50 value (the concentration of diclazuril that inhibits 50% of parasite reproduction).
Protocol 2: Isolation and Purification of Eimeria Oocysts from Fecal Samples
This protocol is a standard procedure for recovering Eimeria oocysts for downstream applications.[14]
-
Sample Collection: Collect fresh fecal samples from infected chickens.
-
Homogenization: Homogenize the feces in a saline solution (0.85% NaCl) or distilled water to create a slurry.[14]
-
Filtration: Filter the slurry through a series of sieves or cheesecloth to remove large debris.
-
Flotation: Mix the filtered slurry with a flotation solution (e.g., saturated sucrose or salt solution) with a specific gravity of around 1.2.[14] Centrifuge at a low speed (e.g., 1,500 rpm) for 5-10 minutes.[14] The oocysts will float to the surface.
-
Collection: Carefully collect the top layer containing the oocysts.
-
Washing: Wash the collected oocysts several times with distilled water by centrifugation to remove the flotation solution.
-
Sporulation: To obtain infective oocysts, incubate the purified oocysts in a 2.5% potassium dichromate solution with aeration for 2-3 days.[18]
-
Storage: Store the sporulated oocysts in the potassium dichromate solution at 4°C.[14]
Visualizations
Caption: Diclazuril's mechanism of action in Eimeria.
Caption: Workflow for detecting diclazuril resistance markers.
References
- 1. biovet.com [biovet.com]
- 2. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 5. Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Higher incidence of Eimeria spp. field isolates sensitive for diclazuril and monensin associated with the use of live coccidiosis vaccination with paracox-5 in broiler farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to diclazuril in field isolates of Eimeria species obtained from commercial broiler flocks in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eimeria tenella, E. acervulina and E. maxima: studies on the development of resistance to diclazuril and other anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. ew-nutrition.com [ew-nutrition.com]
- 12. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An optimised protocol for molecular identification of Eimeria from chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of Eimeria spp. from Chicken Feces [lifescipy.net]
- 15. Evaluating the Resistance of Eimeria Spp. Field Isolates to Anticoccidial Drugs Using Three Different Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.ekb.eg [journals.ekb.eg]
- 17. Reduction of chickens use to perform in vitro pre-screening of novel anticoccidials by miniaturisation and increased throughput of the current Eimeria tenella compound-screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Diclazuril Sodium Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diclazuril sodium in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: Diclazuril has very low solubility in water.[1] While the sodium salt form generally exhibits improved solubility, precipitation can still occur, especially at high concentrations, neutral or acidic pH, or low temperatures. It is recommended to first dissolve diclazuril in an organic solvent like DMSO or dimethylformamide (DMF) before diluting with an aqueous buffer.[2] For instance, the solubility of diclazuril is approximately 0.16 mg/ml in a 1:5 solution of DMSO:PBS (pH 7.2).[3]
Q2: What are the primary factors that affect the stability of this compound in aqueous solutions?
A2: The main factors affecting the stability of diclazuril in aqueous solutions are pH, the presence of oxidizing agents, and to a lesser extent, acidic conditions. Diclazuril is particularly susceptible to degradation under alkaline conditions.[2] While it is relatively stable to heat and light, prolonged exposure to high temperatures or UV light can also lead to degradation.[2]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is advisable to first dissolve the this compound in a minimal amount of a suitable organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2][3] Once fully dissolved, the solution can be diluted with the desired aqueous buffer to the final concentration. It is not recommended to store aqueous solutions of diclazuril for more than one day.[3]
Q4: What are the expected degradation products of this compound in an aqueous solution?
A4: Degradation of diclazuril primarily involves the cleavage of the triazine-dione ring.[4] Under alkaline stress, the amide links in the structure are susceptible to breakage.[2] Oxidative conditions can also lead to the formation of various degradation products.
Q5: Can I use a ready-made commercial diclazuril solution to avoid stability issues?
A5: Several commercial formulations of diclazuril solutions are available and are designed for improved stability and solubility.[5][6] These formulations often contain co-solvents (e.g., propylene glycol, N-methyl-2-pyrrolidone), surfactants (e.g., Tween 80), and antioxidants (e.g., sodium sulfite, sodium thiosulfate) to enhance stability.[6] However, even with these formulations, it is crucial to follow the manufacturer's instructions for storage and handling.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of diclazuril.[1] - pH of the solution is not optimal for solubility. - The concentration of this compound is too high. | - Prepare a stock solution in an organic solvent (DMSO or DMF) before diluting with the aqueous buffer.[2] - Adjust the pH of the aqueous buffer. Diclazuril is more stable in neutral to slightly acidic pH ranges. - Reduce the final concentration of this compound in the aqueous solution. |
| Loss of potency or inconsistent results | - Degradation of this compound in the aqueous solution. - Exposure to incompatible conditions (e.g., high pH, oxidizing agents).[2] | - Prepare fresh aqueous solutions daily.[3] - Avoid alkaline conditions and the presence of strong oxidizing agents. - Store stock solutions in an appropriate organic solvent at recommended temperatures. |
| Discoloration of the solution | - Degradation of this compound, potentially due to oxidation or prolonged storage.[5] | - Use freshly prepared solutions. - Consider adding an antioxidant to the formulation if extended storage is necessary.[6] - Protect the solution from light. |
Quantitative Stability Data
The following table summarizes the stability of diclazuril under various stress conditions. This data is based on forced degradation studies and provides an indication of the potential for degradation.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Observed Degradation |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | Minor degradation |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | Room Temperature | Significant degradation |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | Significant degradation |
| Thermal Degradation | - | 24 hours | 80°C | Stable |
| Photodegradation | UV light (254 nm and 366 nm) | 24 hours | Room Temperature | Stable |
Data synthesized from a forced degradation study on diclazuril. The term "significant degradation" implies a noticeable decrease in the parent compound concentration as observed in the study, while "minor degradation" indicates a smaller, yet detectable, level of degradation. "Stable" indicates no significant degradation was observed under the tested conditions.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Stability Studies
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), HPLC grade
-
Purified water, HPLC grade
-
Appropriate buffers (e.g., phosphate buffer for pH control)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a minimal volume of DMSO or DMF in a volumetric flask. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 1-2 mL of DMSO.
-
Once completely dissolved, dilute the solution to the final volume with the desired aqueous buffer or purified water.
-
For stability studies, prepare separate solutions and subject them to different stress conditions as outlined in the forced degradation protocol.
-
Protocol 2: Forced Degradation Study
This protocol is adapted from established methods for diclazuril.[2]
-
Acid Hydrolysis:
-
Dissolve 10 mg of diclazuril in 10 mL of DMF.
-
Add 10 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 10 mL of 0.1 N NaOH.
-
Dilute to 100 mL with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve 10 mg of diclazuril in 10 mL of DMF.
-
Add 10 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 10 mL of 0.1 N HCl.
-
Dilute to 100 mL with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of diclazuril in 10 mL of DMF.
-
Add 10 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
Dilute to 100 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place 10 mg of diclazuril powder in a hot air oven at 80°C for 24 hours.
-
After 24 hours, dissolve the powder in the mobile phase to a concentration of 100 µg/mL.
-
-
Photostability:
-
Expose 10 mg of diclazuril powder to short-wave UV (254 nm) and long-wave UV (366 nm) light for 24 hours.
-
After exposure, dissolve the powder in the mobile phase to a concentration of 100 µg/mL.
-
Protocol 3: Stability-Indicating HPLC Method
This method is based on a validated procedure for the determination of diclazuril in the presence of its degradation products.[7]
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.2% phosphoric acid
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of diclazuril to determine the retention time.
-
Inject the samples from the forced degradation study.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent diclazuril peak.
-
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
References
- 1. Selective determination of diclazuril in the presence of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CN106474055B - A new formulation of diclazuril solution and preparation method thereof - Google Patents [patents.google.com]
- 6. CN104161723A - Diclazuril solution and preparation method thereof - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Diclazuril Sodium Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) detection of Diclazuril sodium.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of this compound.
1. Why is my Diclazuril peak exhibiting tailing?
Peak tailing for Diclazuril, a basic compound, can occur due to secondary interactions with the stationary phase.
-
Cause: Residual silanol groups on the C18 column surface can interact with the basic analyte, causing the peak to tail.[1] This is more likely if the mobile phase pH allows Diclazuril to be positively charged and the silanol groups to be negatively charged (typically pH > 2.5).[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the aqueous portion of your mobile phase (e.g., with 0.2% phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.[2]
-
Solution 2: Use an Ion-Pairing Agent: If pH adjustment is insufficient, consider adding an ion-pairing agent to the mobile phase.
-
Solution 3: Column Choice: Ensure you are using a high-quality, end-capped C18 column to minimize the number of free silanol groups.
2. I am observing ghost peaks in my chromatogram. What is the cause and how can I resolve it?
Ghost peaks are extraneous peaks that can appear in your chromatogram, potentially interfering with the quantification of Diclazuril.[3]
-
Cause 1: Mobile Phase Contamination: Impurities in the mobile phase, even in HPLC-grade solvents, can lead to ghost peaks.[3][4] This can also occur from the degradation of mobile phase additives.
-
Solution 1:
-
Cause 2: System Contamination: Carryover from previous injections or contamination of system components (e.g., injector, seals) can introduce ghost peaks.[3][7]
-
Solution 2:
-
Implement a rigorous column washing procedure after each analytical run.
-
Run blank injections (injecting only the mobile phase) to determine if the ghost peaks originate from the system itself.[3]
-
-
Cause 3: Sample Preparation: Contaminants from glassware, vials, or caps can be introduced during sample preparation.[3]
-
Solution 3: Ensure all materials used for sample preparation are scrupulously clean.
3. Why is the retention time of my Diclazuril peak shifting between injections?
Inconsistent retention times can compromise the reliability of your results.
-
Cause 1: Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions before injection can lead to shifts in retention time.[8]
-
Solution 1: Ensure the column is equilibrated for a sufficient duration (e.g., 10-15 column volumes) before starting the analytical run.
-
Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate: Inaccurate solvent mixing by the pump or leaks in the system can alter the mobile phase composition and flow rate, causing retention time shifts.[9][10]
-
Solution 2:
-
Cause 3: Changes in Column Temperature: Variations in the column temperature can affect retention times.[9]
-
Solution 3: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
4. My baseline is noisy. What are the potential causes and solutions?
A noisy baseline can interfere with the accurate integration of the Diclazuril peak.
-
Cause 1: Air Bubbles in the System: Air bubbles in the pump, detector, or tubing are a common cause of baseline noise.[8]
-
Solution 1: Thoroughly degas the mobile phase before use and ensure all connections are secure to prevent air from entering the system.[5]
-
Cause 2: Contaminated Mobile Phase or Column: Impurities in the mobile phase or a contaminated column can contribute to a noisy baseline.
-
Solution 2:
-
Use high-purity solvents and freshly prepared mobile phase.
-
Flush the column with a strong solvent to remove any contaminants.
-
-
Cause 3: Detector Lamp Issues: An aging or failing detector lamp can result in increased baseline noise.[8]
-
Solution 3: Check the lamp's energy output and replace it if necessary.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the determination of Diclazuril?
A common method involves reversed-phase HPLC with UV detection. Key parameters are summarized in the table below.
Q2: How should I prepare a sample of animal feed for Diclazuril analysis?
A typical sample preparation involves extraction with an acidified solvent followed by solid-phase extraction (SPE) for cleanup.
-
Extraction: Extract the feed sample with acidified methanol.[11]
-
Cleanup: Purify the extract using a C18 SPE cartridge.[11][12]
-
Elution: Elute Diclazuril from the SPE cartridge with a mixture of acidified methanol and water.[12]
-
Reconstitution: Evaporate the eluate and redissolve the residue in a suitable solvent, such as a mixture of N,N-dimethylformamide (DMFA) and water.[11][12]
Q3: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for Diclazuril analysis?
The LOD and LOQ can vary depending on the specific method and instrumentation. Reported values are in the low µg/kg or mg/mL range.[2][13]
Data Presentation
Table 1: HPLC Method Parameters for Diclazuril Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | LiChrospher RP-18 (4.6 mm, 250 mm, 5 µm)[13] | C18 column (250 x 4.6 mm, 5 µm)[2] | Reversed-phase HPLC column[11] |
| Mobile Phase | Acetonitrile and water (60:40 v/v)[13] | Acetonitrile and 0.2% phosphoric acid[2] | Ternary gradient[12] |
| Flow Rate | 1.4 mL/min[13] | 1.2 mL/min[2] | Not specified |
| Detection Wavelength | 244 nm[13] | 275 nm[2] | 280 nm[11][12] |
| Injection Volume | Not specified | 10 µL[2] | Not specified |
Table 2: Performance Characteristics of Diclazuril HPLC Methods
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/kg[13] | 0.25 mg/mL[2] |
| Limit of Quantification (LOQ) | 0.5 mg/kg[12] | 0.66 mg/mL[2] |
| Recovery | 90.3% to 120.4% (in chicken muscle)[13] | 85% (from animal feed)[11] |
| Linearity Range | 1–200 mg/mL[2] | Not specified |
Experimental Protocols
Protocol 1: Diclazuril Determination in Animal Feed [11][12]
-
Sample Extraction:
-
Weigh a representative portion of the animal feed sample.
-
Add an internal standard.
-
Extract the sample with acidified methanol.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge.
-
Load an aliquot of the extract onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Diclazuril with a mixture of acidified methanol and water.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of a mixture of N,N-dimethylformamide (DMFA) and water.
-
-
HPLC Analysis:
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Workflow for Diclazuril sample preparation from animal feed.
References
- 1. support.waters.com [support.waters.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 4. biorelevant.com [biorelevant.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. phenomenex.com [phenomenex.com]
- 7. hplc.eu [hplc.eu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Diclazuril Sodium In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor in vivo efficacy with Diclazuril sodium.
Troubleshooting Guide
Issue 1: Suboptimal anticoccidial effect despite correct dosage.
Possible Cause 1: Poor Bioavailability of the Diclazuril Formulation
-
Question: My experiment with Diclazuril powder is showing poor efficacy. Could the formulation be the issue?
-
Answer: Yes, the formulation of Diclazuril significantly impacts its bioavailability. The pure powder form of Diclazuril has low aqueous solubility, leading to delayed and variable absorption.[1][2] Studies in cattle have shown that the bioavailability of this compound salt is approximately 2.5-fold higher than that of the pure compound.[1][2] The sodium salt is more rapidly and reliably absorbed.[1][2]
-
Recommendation: Switch to a this compound salt formulation for improved absorption and more consistent plasma concentrations. If using a custom formulation, ensure it is optimized for solubility and stability. Several patents describe stable oral solutions using co-solvents and antioxidants.[3][4][5][6]
-
Possible Cause 2: Emergence of Drug Resistance
-
Question: I suspect the Eimeria strain I am using is resistant to Diclazuril. How can I confirm this?
-
Answer: Drug resistance in Eimeria species to Diclazuril is a well-documented issue.[7][8] Resistance can be partial or complete and can be induced by repeated exposure to the drug.[7]
-
Recommendation: To assess resistance, you can perform an anticoccidial sensitivity test (AST). This involves challenging groups of birds infected with your Eimeria isolate with different concentrations of Diclazuril and comparing the outcomes (lesion scores, oocyst shedding, weight gain) to a known sensitive strain and an untreated control group.[9]
-
Possible Cause 3: Inadequate Drug-Parasite Contact Time
-
Question: Could the timing of my this compound administration be affecting the results?
-
Answer: Yes, the timing of treatment is critical. Diclazuril is most effective against the asexual and sexual stages of Eimeria.[10] If treatment is administered too late in the infection cycle, significant intestinal damage may have already occurred.
-
Recommendation: For prophylactic studies, administration should begin before or at the time of infection. For therapeutic studies, treatment should be initiated at the first signs of infection. Consult dose-titration studies to determine the optimal treatment window for your specific Eimeria strain and animal model.[11][12]
-
Issue 2: High variability in experimental results.
Possible Cause 1: Inconsistent Infection Dose
-
Question: I am observing high variability in lesion scores and oocyst counts within my control group. What could be the cause?
-
Answer: Inconsistent infection pressure is a common cause of variability. This can arise from improper preparation or administration of the oocyst inoculum.
-
Recommendation: Ensure your oocyst stock is properly sporulated, cleaned, and accurately enumerated. Administer the inoculum directly into the crop or via oral gavage to ensure each animal receives a consistent dose.
-
Possible Cause 2: Animal Husbandry and Environmental Factors
-
Question: Could environmental factors in my animal facility be contributing to inconsistent results?
-
Answer: Yes, factors such as litter quality, stocking density, and humidity can influence oocyst sporulation and transmission, leading to uncontrolled reinfection cycles.[13]
-
Recommendation: Maintain consistent and high standards of animal husbandry. For controlled studies, housing animals in wire-floored cages can prevent reinfection from the litter.[14] Ensure all experimental groups are housed under identical conditions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of Diclazuril?
-
Q2: What are the key parameters to measure in an in vivo efficacy study for this compound?
-
A2: The most common and accepted parameters are:
-
Weight gain: A measure of the overall health and performance of the animals.
-
Lesion scoring: A semi-quantitative assessment of intestinal damage caused by the parasite. The Johnson and Reid method is the standard for chickens.[18][19][20][21][22]
-
Oocyst shedding (Oocysts Per Gram - OPG): A quantitative measure of parasite replication.[23][24]
-
Feed Conversion Ratio (FCR): An indicator of how efficiently the animals are converting feed into body mass.[25]
-
-
-
Q3: Are there alternative formulations that can improve the efficacy of Diclazuril?
-
Q4: How should this compound solutions be prepared for oral administration?
-
A4: Diclazuril has low aqueous solubility.[28] For experimental use, it is often dissolved in organic solvents like dimethylformamide (DMF) and then diluted in a vehicle such as propylene glycol.[3][6] It is crucial to ensure the final solution is stable and does not precipitate upon dilution. Several patents describe stable formulations for oral administration.[3][4][5][6] Always prepare fresh solutions and protect them from light.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Diclazuril Formulations
| Formulation | Animal Model | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Diclazuril (pure powder) | Cattle | Variable | Delayed | 42.5 (relative to sodium salt) | [1][2] |
| This compound Salt | Cattle | Not specified | ~8 | 100 (reference) | [1][2] |
| This compound Salt (feed additive) | Horse | 1.077 ± 0.174 | Not specified | Not specified | [29] |
| Diclazuril Pellets (0.5 mg/kg) | Horse | 26 ng/mL (CSF) | Steady State | Not specified | [30] |
| Diclazuril Pellets (1.0 mg/kg) | Horse | 25 ng/mL (CSF) | Steady State | Not specified | [30] |
Table 2: Efficacy of Diclazuril Nanoemulsion vs. Standard Formulation in Broilers
| Treatment Group | Dose | Body Weight Gain (%) | Lesion Score | Oocyst Shedding | Mortality Rate | Reference |
| Infected, Untreated | - | 46.91 | High | High | High | [26] |
| Diclazuril (Standard) | 10 mg/mL | 82.53 | Low | Low | Low | [26] |
| Diclazuril (Nanoemulsion) | 2.5 mg/mL | 84.36 | Low | Low | Low | [26] |
Experimental Protocols
Protocol 1: General In Vivo Anticoccidial Efficacy Testing in Broiler Chickens
This protocol is adapted from guidelines for evaluating the efficacy of anticoccidial drugs.[18][31]
-
Animal Model: Day-old broiler chicks from a commercial hatchery, raised in a coccidia-free environment.
-
Housing: Birds should be housed in wire-floored cages to prevent reinfection. Environmental conditions (temperature, humidity, lighting) should be controlled and consistent across all groups.
-
Experimental Groups:
-
Group 1: Uninfected, untreated control (negative control).
-
Group 2: Infected, untreated control (positive control).
-
Group 3: Infected, treated with this compound (and/or other formulations).
-
(Optional) Additional groups for different dose levels or reference drugs.
-
-
Infection:
-
At 14 days of age, birds are individually inoculated via oral gavage with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina, E. maxima).
-
-
Treatment:
-
This compound is administered in the drinking water or feed, starting on the day of infection (for prophylactic studies) or at the onset of clinical signs (for therapeutic studies).
-
-
Data Collection:
-
Body Weight: Measure individual bird weights at the start of the experiment (day 0), on the day of infection, and at the termination of the study (typically 7-9 days post-infection).
-
Lesion Scoring: At 6-7 days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for lesions according to the Johnson and Reid scoring system.[20][22]
-
Oocyst Counts (OPG): Fecal samples are collected from each pen/cage for several days post-infection (e.g., days 5-9) to determine oocyst shedding using the McMaster counting chamber technique.[24][32][33]
-
-
Statistical Analysis: Data should be analyzed using appropriate statistical methods (e.g., ANOVA) to compare treatment groups.
Protocol 2: Lesion Scoring (Johnson and Reid Method)
This method provides a standardized system for evaluating gross intestinal lesions in chickens.[18][20][22]
-
Procedure:
-
Euthanize the bird and expose the gastrointestinal tract.
-
Examine the different sections of the intestine corresponding to the typical locations of lesions for different Eimeria species:
-
E. acervulina: Duodenum
-
E. maxima: Mid-intestine
-
E. tenella: Ceca
-
-
Assign a score from 0 to 4 based on the severity of the lesions:
-
0: No visible lesions.
-
+1: Few scattered lesions.
-
+2: More numerous but not coalescent lesions.
-
+3: Lesions are coalescent, causing thickening of the intestinal wall.
-
+4: Extensive lesions, severe thickening of the intestinal wall, significant hemorrhage, or intestinal blockage.
-
-
Visualizations
Diagram 1: Proposed Mechanism of Action of Diclazuril
Caption: this compound inhibits parasite cell cycle progression by targeting cyclin-dependent kinases.
Diagram 2: Experimental Workflow for In Vivo Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. "Plasma concentrations of diclazuril following oral administration of d" by Levent Dirikolu, Andreas Fritz Lehner et al. [repository.lsu.edu]
- 3. CN102973496A - Preparation method of diclazuril oral liquid for treating poultry coccidiosis - Google Patents [patents.google.com]
- 4. CN106474055B - A new formulation of diclazuril solution and preparation method thereof - Google Patents [patents.google.com]
- 5. CN104161723A - Diclazuril solution and preparation method thereof - Google Patents [patents.google.com]
- 6. CN102973496B - Preparation method of diclazuril oral liquid for treating poultry coccidiosis - Google Patents [patents.google.com]
- 7. Eimeria tenella, E. acervulina and E. maxima: studies on the development of resistance to diclazuril and other anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to diclazuril in field isolates of Eimeria species obtained from commercial broiler flocks in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Higher incidence of Eimeria spp. field isolates sensitive for diclazuril and monensin associated with the use of live coccidiosis vaccination with paracox-5 in broiler farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-throughput screening with the Eimeria tenella CDC2-related kinase2/cyclin complex EtCRK2/EtCYC3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of diclazuril against Eimeria dispersa in turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of diclazuril (liquid formulation) in the prevention and control of coccidiosis in broiler chicken. [jvmr.journals.ekb.eg]
- 13. extension.psu.edu [extension.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Eimeria tenella CDK-related Kinase 2: From Target Identification to Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-throughput screening with the Eimeria tenella CDC2-related kinase2/cyclin complex EtCRK2/EtCYC3a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. gob.mx [gob.mx]
- 19. poultrycontent.ceva.com [poultrycontent.ceva.com]
- 20. Lesion score: The main tool to diagnose coccidiosis in chickens (Part 1) [eimeriaprevention.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. eliasnutri.wordpress.com [eliasnutri.wordpress.com]
- 23. scienceopen.com [scienceopen.com]
- 24. envirocarelab.co.za [envirocarelab.co.za]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. fao.org [fao.org]
- 29. Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics of a low dose and FDA-labeled dose of diclazuril administered orally as a pelleted topdressing in adult horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. fda.gov [fda.gov]
- 32. thescipub.com [thescipub.com]
- 33. researchgate.net [researchgate.net]
Minimizing Diclazuril sodium degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Diclazuril sodium during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is the sodium salt of Diclazuril, a broad-spectrum anticoccidial agent.[1] Like many pharmaceutical compounds, its stability can be compromised during sample preparation due to factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3] Ensuring its stability is critical for accurate quantification in various matrices.
Q2: What are the main degradation pathways for Diclazuril?
Forced degradation studies on Diclazuril have shown that it is susceptible to degradation under alkaline, acidic, and oxidative conditions.[2][3] It is relatively stable under thermal and photolytic stress.[2][3] The amide linkages in the Diclazuril molecule are particularly prone to cleavage under alkaline conditions, leading to significant degradation.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
This compound is more soluble in aqueous solutions than Diclazuril. However, its stability is highly pH-dependent. In aqueous solutions, this compound will begin to precipitate at a pH below 10.5.[4] Therefore, maintaining a sufficiently alkaline pH is crucial to keep it in solution and minimize precipitation-related losses, but excessively high pH can lead to chemical degradation.[2][4]
Q4: What are the recommended storage conditions for this compound samples and standards?
Stock solutions of Diclazuril are typically prepared in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored at 4°C.[5][6] It is recommended to prepare fresh aqueous working solutions daily.[6] Samples (e.g., tissue homogenates) should be stored frozen, and repeated freeze-thaw cycles should be avoided.
Q5: Are there any known incompatibilities of this compound with common solvents or reagents?
Strong acids, strong bases, and oxidizing agents should be avoided during sample preparation to prevent degradation.[2][3] While organic solvents like acetonitrile and methanol are commonly used for extraction, their purity should be ensured to avoid introducing contaminants that could catalyze degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Precipitation during extraction: The pH of the extraction solvent may be too low, causing the this compound to convert to the less soluble Diclazuril form and precipitate.[4] | - Ensure the pH of the sample and extraction solvent is maintained above 10.5. - Consider using a buffered extraction solution. |
| Degradation due to pH: The sample or extraction solvent is too acidic or alkaline, leading to hydrolytic degradation.[2] | - Adjust the pH of the sample to a neutral or slightly alkaline range (pH 7-9) before extraction, if compatible with the overall method. - Minimize the exposure time to harsh pH conditions. | |
| Oxidative degradation: Presence of oxidizing agents in the sample matrix or reagents.[2] | - Use fresh, high-purity solvents and reagents. - Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the sample or extraction solvent, after verifying its compatibility with the analytical method. | |
| Adsorption to container surfaces: Diclazuril is hydrophobic and can adsorb to glass or plastic surfaces, especially at low concentrations. | - Use silanized glassware or polypropylene tubes. - Include a small amount of organic solvent (e.g., acetonitrile) in the sample diluent. | |
| Variable or inconsistent results | Incomplete extraction: The chosen extraction solvent or procedure is not efficiently extracting this compound from the matrix. | - Optimize the extraction solvent. Acetonitrile and acidified methanol have been shown to be effective for Diclazuril.[5][7] - Increase extraction time or use mechanical disruption (e.g., sonication, homogenization). |
| Matrix effects in LC-MS/MS: Co-eluting matrix components are suppressing or enhancing the ionization of this compound. | - Improve sample cleanup using Solid Phase Extraction (SPE). C18 and silica cartridges are commonly used.[5][8] - Use a matrix-matched calibration curve or the standard addition method. - Employ an isotopically labeled internal standard. | |
| Degradation during sample storage: Samples are not stored under appropriate conditions (temperature, light). | - Store samples at -20°C or lower. - Protect samples from light by using amber vials or wrapping them in foil. | |
| Presence of unexpected peaks in the chromatogram | Degradation products: this compound has degraded during sample preparation or storage.[2] | - Review the sample handling and preparation procedure to identify and mitigate potential causes of degradation (see above). - Use a stability-indicating HPLC method that can separate the parent drug from its degradation products.[2] |
| Contamination: Contamination from glassware, reagents, or the HPLC system. | - Thoroughly clean all glassware. - Use HPLC-grade solvents and fresh mobile phase. - Flush the HPLC system to remove any contaminants. |
Quantitative Data Summary
The following table summarizes the degradation of Diclazuril under various stress conditions. Note that this data is for Diclazuril, and while the degradation pathways for this compound are expected to be similar, the kinetics may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | Observed Degradation of Diclazuril (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Room Temperature | Minor Degradation | [2][3] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | Room Temperature | Massive Degradation | [2][3] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temperature | Significant Degradation | [2][3] |
| Thermal | 80°C | 24 hours | 80°C | Stable | [2][3] |
| Photolytic (UV) | 254 nm & 366 nm | 24 hours | Room Temperature | Stable | [2][3] |
Experimental Protocols
Extraction of Diclazuril from Poultry Muscle and Liver
This protocol is adapted from validated methods for Diclazuril extraction.[7]
Materials:
-
Homogenized poultry tissue (muscle or liver)
-
Acetonitrile
-
0.2% Phosphoric acid in water
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Weigh 1.0 g of homogenized tissue into a 15 mL polypropylene centrifuge tube.
-
Add 1 mL of 0.2% phosphoric acid and 3 mL of acetonitrile.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for HPLC or LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Cleanup for Diclazuril in Animal Feed
This protocol is based on established methods for cleaning up Diclazuril extracts from complex matrices.[2][5]
Materials:
-
C18 SPE cartridge
-
Methanol
-
Acidified methanol (e.g., with 0.1% formic acid)
-
N,N-dimethylformamide (DMF)
-
Water
-
Vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Load the sample: Load the reconstituted sample extract (from the tissue extraction protocol or a feed extract) onto the cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Elute Diclazuril: Elute the Diclazuril with 5 mL of acidified methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute the residue in a small, known volume of DMF or mobile phase for analysis.
Visualizations
Caption: A typical experimental workflow for the extraction and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. scispace.com [scispace.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diclazuril Sodium Dosage Adjustment for Resistant Coccidia Strains
This technical support guide is designed for researchers, scientists, and drug development professionals encountering and addressing Diclazuril resistance in coccidia strains during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard effective dosage of Diclazuril sodium for sensitive coccidia strains in poultry?
A1: The standard prophylactic dosage of Diclazuril in poultry feed is typically 1 ppm (1 gram per ton of feed).[1][2][3] Studies have shown this concentration to be highly effective against various pathogenic Eimeria species, preventing mortality, reducing lesion scores, and suppressing oocyst shedding in sensitive strains.[1][3] Some studies have evaluated dosages from 0.5 ppm to 2 ppm, with 1 ppm generally providing optimal results without adverse effects on the birds.[2][4][5]
Q2: How does resistance to Diclazuril develop in coccidia?
A2: Resistance to Diclazuril, a triazine compound, can develop in Eimeria populations through repeated exposure and selection pressure.[4][6] While the exact molecular mechanisms are still under investigation, it is understood that prolonged use of a single anticoccidial drug allows for the survival and reproduction of less susceptible parasites, leading to a resistant population over time.[6] Studies have successfully induced Diclazuril resistance in laboratory settings by passaging Eimeria strains through chickens medicated with progressively increasing concentrations of the drug.[4]
Q3: My experiment is showing reduced efficacy of Diclazuril at the standard 1 ppm dosage. How can I confirm if the coccidia strain is resistant?
A3: The most reliable method to confirm Diclazuril resistance is to perform an Anticoccidial Sensitivity Test (AST). An AST is a controlled in vivo experiment that compares the efficacy of the drug against your specific Eimeria isolate to its efficacy against a known sensitive strain. Key parameters measured include lesion scores, oocyst shedding, and bird performance (weight gain and feed conversion ratio). A significant reduction in efficacy against your isolate compared to the sensitive strain indicates resistance.
Q4: Is there a standard formula to calculate an adjusted Diclazuril dosage for a resistant strain based on AST results?
A4: Currently, there is no universally accepted formula to directly calculate a new, effective dosage of Diclazuril based on the quantitative results of an AST. The AST will classify a strain as sensitive, having reduced sensitivity, or being resistant, but it does not provide a direct correlation to a specific dosage increase. The most scientifically rigorous approach to determine an effective dose for a resistant strain is to conduct a dose-titration study.
Q5: What is a dose-titration study, and how can I design one for a resistant coccidia strain?
A5: A dose-titration study is an experiment designed to determine the optimal effective dose of a drug against a specific pathogen. For a Diclazuril-resistant Eimeria strain, you would infect groups of birds with the resistant strain and treat them with a range of Diclazuril concentrations higher than the standard 1 ppm. For example, you could test 1.5 ppm, 2.0 ppm, 2.5 ppm, and 3.0 ppm, alongside an untreated infected control group and a group treated with the standard 1 ppm. The effectiveness of each dose is then evaluated based on the reduction in lesion scores, oocyst counts, and improvement in bird performance.
Q6: Are there alternative strategies to adjusting the Diclazuril dosage for resistant strains?
A6: Yes, several alternative strategies can be employed:
-
Combination Therapy: Using Diclazuril in combination with another anticoccidial agent that has a different mechanism of action can be effective against resistant strains.
-
Drug Rotation: Implementing a drug rotation program, where different anticoccidial drugs are used in successive production cycles, can help to mitigate the development of resistance.
-
Vaccination: The use of live coccidiosis vaccines can help to re-establish sensitive Eimeria populations in a flock, potentially restoring the efficacy of Diclazuril in subsequent treatments.[6]
Troubleshooting Guide: Reduced Diclazuril Efficacy
If you are observing reduced efficacy of Diclazuril in your experiments, follow this troubleshooting guide:
// Nodes start [label="Start: Reduced Diclazuril Efficacy Observed", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; confirm_resistance [label="Step 1: Confirm Resistance\n(Perform Anticoccidial Sensitivity Test - AST)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_resistant [label="Is the strain resistant?", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dose_titration [label="Step 2: Determine Effective Dose\n(Conduct Dose-Titration Study)", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaluate_alternatives [label="Step 3: Consider Alternative Strategies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; implement_new_protocol [label="Step 4: Implement New Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Effective Coccidiosis Control", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; not_resistant [label="Re-evaluate other experimental factors:\n- Drug formulation and mixing\n- Severity of challenge\n- Other concurrent diseases", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3];
// Edges start -> confirm_resistance; confirm_resistance -> is_resistant; is_resistant -> dose_titration [label="Yes"]; is_resistant -> not_resistant [label="No"]; dose_titration -> evaluate_alternatives; evaluate_alternatives -> implement_new_protocol; implement_new_protocol -> end; }
Caption: Troubleshooting workflow for addressing reduced Diclazuril efficacy.
Experimental Protocols
Protocol 1: Anticoccidial Sensitivity Test (AST)
Objective: To determine the sensitivity of a field or laboratory isolate of Eimeria to Diclazuril.
Materials:
-
Coccidia-free birds (e.g., chickens, turkeys) of the same age and breed.
-
The Eimeria isolate to be tested.
-
A known Diclazuril-sensitive Eimeria strain (as a control).
-
Standard broiler starter feed without any anticoccidial medication.
-
This compound premix.
-
Cages for housing birds in isolation.
-
Equipment for oocyst counting (McMaster chamber) and lesion scoring.
Methodology:
-
Animal Grouping: Randomly allocate birds to the following groups (minimum of 10 birds per group):
-
Group A: Uninfected, Unmedicated Control
-
Group B: Infected with sensitive strain, Unmedicated Control
-
Group C: Infected with sensitive strain, Medicated with 1 ppm Diclazuril
-
Group D: Infected with test isolate, Unmedicated Control
-
Group E: Infected with test isolate, Medicated with 1 ppm Diclazuril
-
-
Acclimation and Diet: House the birds in a coccidia-free environment and provide them with unmedicated feed for at least one week prior to the experiment.
-
Medication: Two days before infection, provide the medicated groups (C and E) with feed containing 1 ppm Diclazuril.
-
Infection: On Day 0, orally infect the birds in groups B, C, D, and E with a pre-determined dose of the respective Eimeria oocysts.
-
Data Collection (Days 5-7 post-infection):
-
Weight Gain: Record the body weight of each bird at the beginning and end of the experiment to calculate weight gain.
-
Fecal Oocyst Counts: Collect fecal samples from each group and determine the oocysts per gram (OPG) using a McMaster chamber.
-
Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).
-
-
Interpretation of Results: Calculate the percent reduction in lesion scores and oocyst counts for the medicated groups compared to their respective infected, unmedicated controls.
Table 1: Interpretation of Anticoccidial Sensitivity Test (AST) Results
| % Reduction in Lesion Score | Sensitivity Classification | Recommended Action |
| >50% | Sensitive | Continue use of standard 1 ppm dosage. |
| 30-49% | Reduced Sensitivity | Consider dose-titration study or alternative strategies. |
| <30% | Resistant | Conduct dose-titration study or switch to an alternative anticoccidial. |
Protocol 2: Dose-Titration Study for Resistant Strains
Objective: To determine the effective dose of Diclazuril against a resistant Eimeria strain.
Methodology:
-
Animal Grouping: Similar to the AST, randomly allocate coccidia-free birds to the following groups (minimum of 10 birds per group):
-
Group 1: Uninfected, Unmedicated Control
-
Group 2: Infected with resistant strain, Unmedicated Control
-
Group 3: Infected with resistant strain, Medicated with 1.0 ppm Diclazuril
-
Group 4: Infected with resistant strain, Medicated with 1.5 ppm Diclazuril
-
Group 5: Infected with resistant strain, Medicated with 2.0 ppm Diclazuril
-
Group 6: Infected with resistant strain, Medicated with 2.5 ppm Diclazuril
-
(Additional higher dosage groups can be included as needed)
-
-
Procedure: Follow the same procedure as the AST for acclimation, medication, infection, and data collection.
-
Data Analysis: Analyze the data for each dosage group to determine the lowest concentration of Diclazuril that provides a significant reduction in lesion scores and oocyst shedding, and a significant improvement in weight gain compared to the infected, unmedicated control group.
Table 2: Example Data from a Hypothetical Dose-Titration Study
| Treatment Group | Average Lesion Score | Oocysts Per Gram (OPG) | Average Weight Gain (g) |
| Uninfected Control | 0.0 | 0 | 150 |
| Infected Control | 3.5 | 500,000 | 80 |
| 1.0 ppm Diclazuril | 2.8 | 350,000 | 95 |
| 1.5 ppm Diclazuril | 1.5 | 100,000 | 120 |
| 2.0 ppm Diclazuril | 0.5 | 10,000 | 145 |
| 2.5 ppm Diclazuril | 0.2 | <5,000 | 148 |
In this hypothetical example, 2.0 ppm Diclazuril would be considered the effective dosage against this resistant strain.
Signaling Pathways and Experimental Workflows
// Nodes diclazuril [label="Diclazuril", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eimeria_cell [label="Eimeria Cell", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; schizogony [label="Schizogony\n(Asexual Reproduction)", fillcolor="#FBBC05", fontcolor="#202124"]; gametogony [label="Gametogony\n(Sexual Reproduction)", fillcolor="#FBBC05", fontcolor="#202124"]; schizonts [label="Degeneration of\nSchizonts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; gamonts [label="Degeneration of\nGamonts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; life_cycle_disruption [label="Disruption of Parasite Life Cycle", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges diclazuril -> eimeria_cell [label="Enters"]; eimeria_cell -> schizogony; eimeria_cell -> gametogony; schizogony -> schizonts [label="Inhibits development of"]; gametogony -> gamonts [label="Inhibits development of"]; schizonts -> life_cycle_disruption; gamonts -> life_cycle_disruption; }
Caption: Mechanism of action of Diclazuril on the Eimeria life cycle.
// Nodes start [label="Start: Isolate Eimeria Strain", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; group_birds [label="Group Coccidia-Free Birds", fillcolor="#4285F4", fontcolor="#FFFFFF"]; medicate [label="Administer Medicated and\nUnmedicated Feed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; infect [label="Infect Birds with\nEimeria Strains", fillcolor="#EA4335", fontcolor="#FFFFFF"]; collect_data [label="Collect Data:\n- Weight Gain\n- Lesion Scores\n- Oocyst Counts", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data and\nDetermine Sensitivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Classify Strain", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> group_birds; group_birds -> medicate; medicate -> infect; infect -> collect_data; collect_data -> analyze; analyze -> end; }
Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).
References
- 1. Anticoccidial efficacy of diclazuril in broilers under simulated natural conditions in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eimeria tenella, E. acervulina and E. maxima: studies on the development of resistance to diclazuril and other anticoccidial drugs in the chicken - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higher incidence of Eimeria spp. field isolates sensitive for diclazuril and monensin associated with the use of live coccidiosis vaccination with paracox-5 in broiler farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased level of Eimeria sensitivity to diclazuril after using a live coccidial vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Diclazuril Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Diclazuril in in vitro experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Diclazuril, dissolved in DMSO, is precipitating after I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue known as "solvent-shifting" precipitation. Diclazuril is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is diluted into the culture medium, the solvent environment changes drastically, causing the drug to crash out of solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. You may need to prepare a more concentrated DMSO stock solution to achieve this.
-
Pre-warm Media: Warm your cell culture media to 37°C before adding the Diclazuril-DMSO stock. This can sometimes help keep the compound in solution.
-
Serial Dilution: Instead of adding the Diclazuril-DMSO stock directly to the full volume of your media, try a stepwise dilution. First, dilute the stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your media.
-
Increase Serum Concentration: If your experimental design allows, increasing the fetal bovine serum (FBS) concentration in your media can help stabilize Diclazuril through protein binding.
-
Consider Alternative Solubilization Methods: If precipitation persists, you may need to explore more advanced formulation strategies as detailed below.
Q2: What are the best solvents for dissolving Diclazuril for in vitro assays?
A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most effective solvents for dissolving Diclazuril at high concentrations.[1][2][3] For subsequent dilutions in aqueous media, it's crucial to consider the final solvent concentration's compatibility with your cell line. Diclazuril is practically insoluble in water and has very low solubility in ethanol.[1][4]
Q3: Can I use co-solvents to improve Diclazuril's solubility in my final assay solution?
A3: Yes, using a co-solvent system can be an effective strategy. Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.
Recommended Co-solvents:
-
Polyethylene Glycol 400 (PEG 400): Often used in combination with other solvents like ethanol.
-
Propylene Glycol: Another common co-solvent for poorly soluble drugs.
-
Ethanol: While Diclazuril's solubility in pure ethanol is low, it can be used in combination with other solvents.
It is critical to perform vehicle control experiments to ensure that the co-solvent mixture does not affect your experimental results.
Q4: I've heard about using cyclodextrins to enhance the solubility of hydrophobic drugs. Is this a viable option for Diclazuril?
A4: Yes, cyclodextrin inclusion complexes are a promising approach. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules like Diclazuril, increasing their aqueous solubility. A detailed protocol for this method is provided in the "Experimental Protocols" section.
Q5: What about nanosuspensions for in vitro delivery of Diclazuril?
A5: Nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, can significantly improve the dissolution rate and apparent solubility of Diclazuril. This method is particularly useful for achieving higher effective concentrations in your in vitro system. A general protocol for preparing a nanosuspension is available in the "Experimental Protocols" section.
Data Presentation: Diclazuril Solubility in Various Solvents
The following table summarizes the solubility of Diclazuril in common organic solvents at different temperatures. This data can help in the preparation of stock solutions.
| Solvent | Temperature (°C) | Molar Fraction (10^4 * x) | Solubility (mg/mL) |
| DMSO | 25 | - | ~16 |
| DMF | 25 | 2.65 | ~13.5 |
| 30 | 3.01 | ~15.3 | |
| 35 | 3.42 | ~17.4 | |
| 40 | 3.86 | ~19.6 | |
| 45 | 4.35 | ~22.1 | |
| Methanol | 25 | 0.20 | ~1.0 |
| 30 | 0.23 | ~1.2 | |
| 35 | 0.27 | ~1.4 | |
| 40 | 0.31 | ~1.6 | |
| 45 | 0.35 | ~1.8 | |
| Ethanol | 25 | 0.12 | ~0.6 |
| 30 | 0.14 | ~0.7 | |
| 35 | 0.16 | ~0.8 | |
| 40 | 0.19 | ~1.0 | |
| 45 | 0.22 | ~1.1 | |
| Water | 25 | - | Insoluble (<1 mg/L) |
Data for DMF, Methanol, and Ethanol are derived from Yin et al., 2019. Solubility in mg/mL is approximated from molar fraction data. DMSO and water solubility are from Selleck Chemicals datasheet.
Experimental Protocols
Protocol 1: Preparation of Diclazuril-Cyclodextrin Inclusion Complex
This protocol provides a general method for enhancing Diclazuril solubility using cyclodextrins. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio may need to be optimized for your specific application.
Materials:
-
Diclazuril powder
-
β-cyclodextrin or HP-β-cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
Method: Kneading
-
Weigh out Diclazuril and the chosen cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the Diclazuril powder to the paste while continuously triturating.
-
Knead the mixture for 30-60 minutes to ensure thorough interaction.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
The dried complex can then be dissolved in your cell culture medium.
Protocol 2: Preparation of Diclazuril Nanosuspension by Wet Media Milling
This protocol outlines a general procedure for preparing a Diclazuril nanosuspension. The specific parameters (e.g., stabilizer concentration, milling time) will require optimization.
Materials:
-
Diclazuril powder
-
Stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose - HPMC, 0.5% w/v Tween 80)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy mixer mill or rotation/revolution mixer
-
Sterile, deionized water
Method:
-
Prepare the stabilizer solution by dissolving the chosen stabilizer(s) in sterile deionized water.
-
Add the Diclazuril powder to the stabilizer solution to create a pre-suspension.
-
Add the milling media to the pre-suspension.
-
Mill the suspension using a high-energy mixer for a predetermined time (e.g., 30-60 minutes). The optimal milling time should be determined by monitoring the particle size distribution.
-
After milling, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used for in vitro experiments. It is recommended to characterize the particle size and stability of the nanosuspension before use.
Visualizations
Caption: Workflow for selecting a suitable method to enhance Diclazuril solubility.
Caption: Diclazuril's proposed mechanism of action in Apicomplexan parasites.[5][6]
References
- 1. Diclazuril | 101831-37-2 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diclazuril on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diclazuril Sodium Extraction from Feed Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the optimization of Diclazuril sodium extraction from animal feed samples. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of Diclazuril from feed samples.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low Analyte Recovery | Incomplete extraction from the feed matrix. | - Ensure the feed sample is finely ground for maximum surface area contact with the solvent. - Use acidified methanol or a mixture of acidified methanol and water for extraction, as this has proven effective.[1][2] - Consider increasing the extraction time or employing sonication to enhance analyte release.[3] | [1][2][3] |
| Loss of analyte during the cleanup step. | - If using Solid-Phase Extraction (SPE), ensure the C18 cartridge is properly conditioned and not allowed to dry out before sample loading. - Check the pH of the loading and elution solutions to ensure optimal retention and recovery of Diclazuril. | [1][4][5] | |
| Inefficient elution from the SPE cartridge. | - Use a mixture of acidified methanol and water for elution.[4][5] - Ensure the elution volume is sufficient to completely recover the analyte from the sorbent. | [4][5] | |
| High Background Noise or Interfering Peaks in Chromatogram | Co-extraction of interfering compounds from the feed matrix. | - Incorporate a liquid-liquid extraction cleanup step after the initial solvent extraction.[2] - Optimize the SPE cleanup procedure by adjusting the composition of the wash and elution solvents to selectively remove interferences. | [2] |
| Contamination from labware or reagents. | - Use high-purity solvents and reagents (HPLC or MS grade). - Thoroughly clean all glassware and equipment. | ||
| Poor Peak Shape (e.g., Tailing, Broadening) | Issues with the HPLC/LC-MS mobile phase. | - Ensure the mobile phase pH is appropriate for Diclazuril's chemical properties (pKa ≈ 5.9).[6][7] - Degas the mobile phase to prevent bubble formation in the system. | [6][7] |
| Column degradation or contamination. | - Use a guard column to protect the analytical column from strongly retained matrix components. - If column performance degrades, flush it with a strong solvent or replace it if necessary. | ||
| Inconsistent or Irreproducible Results | Non-homogeneity of the feed sample. | - Thoroughly grind and mix the feed sample before taking a subsample for extraction to ensure it is representative. | |
| Inconsistent sample preparation. | - Adhere strictly to the validated experimental protocol for all samples. - Use an internal standard to compensate for variations in extraction efficiency and injection volume.[1][2] | [1][2] | |
| Instrument variability. | - Perform regular calibration and maintenance of the analytical instrument (e.g., HPLC, LC-MS/MS). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting Diclazuril from feed samples?
A1: The most frequently cited method involves extraction with an acidified organic solvent, typically methanol, followed by a cleanup step and analysis by High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4][5][8]
Q2: Why is the extraction solvent typically acidified?
A2: Acidifying the extraction solvent, such as methanol, helps to improve the solubility and extraction efficiency of Diclazuril from the complex feed matrix.[1][2]
Q3: What is the purpose of the Solid-Phase Extraction (SPE) cleanup step?
A3: The SPE cleanup step is crucial for removing co-extracted matrix components that can interfere with the final analysis, leading to a cleaner chromatogram, improved sensitivity, and protection of the analytical column.[1][4][5] C18 is a commonly used sorbent for this purpose.[1]
Q4: What are the typical recovery rates for Diclazuril extraction from feed?
A4: With optimized methods, absolute extraction recoveries of around 85% can be achieved.[1][9] Some methods have reported mean recoveries in spiked samples to be between 92.0% and 102.0%.[10]
Q5: What are the expected Limits of Detection (LOD) and Quantification (LOQ) for Diclazuril in feed?
A5: The LOD and LOQ can vary depending on the analytical instrument used. For HPLC-UV methods, the target LOD and LOQ are often around 0.1 mg/kg and 0.5 mg/kg, respectively.[4][5][11] Methods using GC/MS have reported a detection limit of about 0.02 mg/kg.[2]
Q6: Can an internal standard be used for Diclazuril analysis?
A6: Yes, using a structural analog of Diclazuril as an internal standard is recommended to improve the reproducibility and ruggedness of the assay by correcting for variations during sample preparation and injection.[1][2]
Q7: What are the critical parameters to consider when developing an extraction method?
A7: Key parameters to optimize include the choice of extraction solvent, the pH of the solutions, the type and amount of SPE sorbent, the composition of the SPE wash and elution solvents, and the final reconstitution solvent.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Diclazuril extraction and analysis.
Table 1: Method Performance Characteristics for Diclazuril in Feed
| Analytical Method | Matrix | Recovery (%) | RSDr (%) | RSDR (%) | LOD | LOQ | Citation(s) |
| HPLC-UV | Chicken Feed | 85 | - | - | 0.1 mg/kg | 0.5 mg/kg | [1][9][11] |
| HPLC-UV | Poultry Feed | - | 4.5 - 11.2 | 14.3 - 18.1 | 0.1 mg/kg | 0.5 mg/kg | [4][5] |
| GC/MS | Avian Feed & Premix | - | 6.0 - 6.6 | - | ~0.02 mg/kg | - | [2] |
| LC-MS/MS | Chicken Tissues | 92.0 - 102.0 | - | - | 0.005 mg/kg | - | [10] |
| HPLC | Chicken Feed | 67.2 - 107.2 | < 9.6 | - | 0.2 - 0.3 mg/kg | - | [6] |
*RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.
Experimental Protocols
Below are detailed methodologies for key experiments in Diclazuril extraction from feed samples.
Protocol 1: Extraction and Cleanup using SPE for HPLC-UV Analysis
This protocol is based on methodologies described in collaborative studies for the determination of Diclazuril in poultry feed.[4][5]
1. Sample Preparation:
-
Grind the feed sample to pass through a 1 mm sieve.
-
Weigh a representative portion of the ground sample for extraction.
2. Extraction:
-
Add an internal standard to the weighed sample.
-
Extract the sample with acidified methanol.
-
Shake or vortex vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the extract and collect the supernatant.
3. Solid-Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge (e.g., 5000 mg sorbent).[5]
-
Condition the cartridge with methanol followed by water.
-
Load an aliquot of the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute Diclazuril from the cartridge using a mixture of acidified methanol and water.[4][5]
4. Final Sample Preparation and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mixture of N,N-dimethylformamide (DMFA) and water.[4][5]
-
Inject an aliquot into the HPLC system for analysis.
Protocol 2: Extraction and Cleanup for GC/MS Analysis
This protocol is based on a method for determining Diclazuril in avian feed and premixes.[2]
1. Sample Preparation:
-
Grind the feed sample to a fine powder.
2. Extraction:
-
Extract a weighed portion of the sample with acidified methanol-water.
-
Shake or vortex for an appropriate time.
-
Centrifuge and collect the supernatant.
3. Liquid-Liquid Extraction Cleanup:
-
Perform a liquid-liquid extraction on the supernatant to remove interfering substances.
4. Derivatization:
-
Evaporate the cleaned extract.
-
Derivatize the residue with ethereal diazomethane to form the methyl derivative of Diclazuril.
5. GC/MS Analysis:
-
Inject the derivatized sample into the GC/MS system.
-
Analyze the methyl derivative of Diclazuril.
Visualizations
The following diagrams illustrate the experimental workflows for Diclazuril extraction.
Caption: Workflow for Diclazuril Extraction using SPE Cleanup.
Caption: Workflow for Diclazuril Extraction for GC/MS Analysis.
References
- 1. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 6. Response Surface Optimization of Dispersive Solid-Phase Extraction Combined with HPLC for the Rapid Analysis of Multiple Coccidiostats in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scite.ai [scite.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Diclazuril vs. Diclazuril Sodium: A Comparative Pharmacokinetic Analysis
A comprehensive review of the pharmacokinetic profiles of diclazuril and its sodium salt, supported by experimental data, to inform researchers and drug development professionals.
Diclazuril, a benzeneacetonitrile derivative, is a widely used anticoccidial agent in veterinary medicine. However, its low aqueous solubility can limit its oral absorption and bioavailability. To enhance its pharmacokinetic properties, the sodium salt of diclazuril has been developed. This guide provides a detailed comparison of the pharmacokinetics of diclazuril and diclazuril sodium, summarizing key experimental findings and methodologies.
Executive Summary
Experimental evidence consistently demonstrates that this compound salt exhibits superior pharmacokinetic properties compared to the parent compound, diclazuril. The sodium salt form leads to faster and more complete absorption, resulting in higher plasma concentrations and greater overall systemic exposure. In cattle, the bioavailability of diclazuril administered as a sodium salt is approximately 2.5 times greater than that of diclazuril powder[1][2][3]. Similarly, studies in horses have shown significantly higher bioavailability of the sodium salt compared to other formulations[4]. This enhanced bioavailability is a critical factor for achieving therapeutic concentrations and optimizing clinical efficacy.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of diclazuril and this compound from comparative studies in various animal species.
| Parameter | Diclazuril | This compound | Animal Model | Key Findings | Reference |
| Relative Bioavailability | 42.5% | 100% (Reference) | Cattle | This compound salt showed approximately a 2.5-fold increase in bioavailability compared to diclazuril pure powder. | [1][2][3] |
| Relative Bioavailability | 9.5% (as Clinacox®) | 100% (Reference) | Horses | Diclazuril as Clinacox® had significantly lower bioavailability compared to the oral mucosal administration of this compound salt. | [1][4] |
| Relative Bioavailability | 50% (in DMSO) | 100% (Reference) | Horses | Diclazuril in DMSO was 50% less bioavailable than this compound salt administered via the oral mucosa. | [1][4] |
| Time to Peak Plasma Concentration (Tmax) | Delayed and variable | ~8 hours | Cattle | This compound salt resulted in a more rapid and consistent absorption profile. | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | Not specified | 8-24 hours | Horses | Rapid absorption was observed following oral mucosal administration of the sodium salt. | [1][4] |
| Peak Plasma Concentration (Cmax) | Lower and variable | Higher and more consistent | Cattle | The improved absorption of the sodium salt leads to higher peak plasma concentrations. | [1][3] |
Experimental Protocols
The data presented in this guide are derived from studies employing rigorous experimental designs to compare the pharmacokinetics of diclazuril and its sodium salt. A representative experimental workflow is outlined below.
Animal Models and Housing
Studies have been conducted in various target animal species, including cattle and horses[1][3][4]. Animals are typically acclimated to their housing and diet for a period before the study commences to ensure they are in good health.
Drug Administration and Dosage
-
Diclazuril Formulations: Diclazuril has been administered as a pure powder suspended in water or as a commercial product (e.g., Clinacox®)[1][4].
-
This compound Formulation: this compound salt is typically synthesized and administered as a solution or applied directly to the oral mucosa[1][3][4].
-
Dosage: The administered doses are standardized based on the body weight of the animals to allow for accurate comparison. For instance, in some studies, horses received a dose of 2.2 mg/kg[4].
Sample Collection
Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might include collections at 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-administration[4]. The collected blood is then centrifuged to separate the plasma, which is stored frozen until analysis.
Analytical Methodology
Plasma concentrations of diclazuril are quantified using a validated high-performance liquid chromatography (HPLC) method[5]. This involves protein precipitation from the plasma samples, followed by extraction and analysis of the supernatant. The method's linearity, recovery, precision, and limits of detection and quantification are established to ensure accurate and reliable results[5].
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, and the area under the concentration-time curve (AUC). Relative bioavailability is calculated by comparing the AUC of the test formulation (diclazuril) to the reference formulation (this compound).
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study of diclazuril and its sodium salt.
Figure 1. Workflow for a comparative pharmacokinetic study.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 3. Plasma concentrations of diclazuril following oral administration of diclazuril and this compound salt to cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jwpr.science-line.com [jwpr.science-line.com]
Validating HPLC Methods for Diclazuril Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Diclazuril with alternative analytical techniques. Detailed experimental protocols and performance data are presented to support methodological validation and selection.
Diclazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in veterinary medicine to treat and prevent coccidiosis in poultry and other livestock.[1][2] Accurate quantification of Diclazuril in various matrices, such as pharmaceutical formulations and animal feed, is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection is a commonly employed and robust method for this purpose.[3][4]
Comparison of Analytical Methods for Diclazuril Analysis
While HPLC stands as a primary method for Diclazuril analysis, other techniques offer varying degrees of sensitivity and specificity. This section compares a validated RP-HPLC method with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays.
| Feature | HPLC-UV | LC-MS/MS | Immunoassay (ELISA) |
| Principle | Separation based on polarity, detection by UV absorbance | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding |
| Specificity | Good, but potential for interference from co-eluting compounds[3] | Excellent, highly specific due to mass fragmentation patterns[5] | High, but potential for cross-reactivity[6] |
| Sensitivity | Moderate (LOD: 0.25 µg/mL, LOQ: 0.66 µg/mL)[3] | Very high (LOD: 0.005 - 0.5 µg/kg)[5][6] | Very high (LOD: 0.02 µg/kg)[6][7] |
| Linearity Range | 1 - 200 µg/mL[3] | 0.25 - 50 ng/mL[8] | 0.449–0.517 ng/mL (IC50)[7] |
| Precision (%RSD) | < 2%[3] | < 15%[8] | Variable, typically < 15% |
| Accuracy (% Recovery) | 99.55 ± 0.64%[3] | 90.1 - 105.2%[8] | Variable |
| Cost | Low to moderate | High | Low (for high throughput) |
| Throughput | Moderate | Moderate | High |
| Expertise Required | Moderate | High | Low to moderate |
Experimental Protocols
Validated Stability-Indicating HPLC Method
This method is suitable for the determination of Diclazuril in the presence of its degradation products.[3]
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile and 0.2% Phosphoric Acid (Isocratic)[3]
-
Flow Rate: 1.2 mL/min[3]
-
Detection: UV at 275 nm[3]
-
Injection Volume: 10 µL[3]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Diclazuril standard in a suitable solvent (e.g., dimethylformamide) and dilute with the mobile phase to the desired concentrations within the linear range.
-
Sample Preparation (for pharmaceutical formulation): Accurately weigh and dissolve the sample in a suitable solvent, followed by filtration and dilution with the mobile phase to a concentration within the calibration range.
Validation Parameters: The method was validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[3]
-
Linearity: The method was found to be linear in the concentration range of 1–200 µg/mL.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.25 µg/mL and 0.66 µg/mL, respectively.[3]
-
Accuracy: The percentage recovery was found to be 100.55 ± 0.64%.[3]
-
Precision: The method showed good precision with a low coefficient of variation.[3]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for the determination of Diclazuril, particularly in complex matrices like animal tissues.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Reversed-phase C18[5]
-
Mobile Phase: Gradient of acetonitrile and water[5]
-
Ionization: Electrospray negative ionization[5]
Sample Preparation:
-
A simple cleanup with an organic solvent is typically performed.[5]
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the HPLC method validation workflow and the proposed mechanism of action of Diclazuril.
Caption: Workflow for HPLC Method Validation.
Diclazuril exerts its anticoccidial effect by interfering with the life cycle of the Eimeria parasite. While the exact mode of action is not fully elucidated, it is known to target the intracellular development stages.[2]
Caption: Proposed Mechanism of Action of Diclazuril.
Conclusion
The validated HPLC-UV method provides a reliable and cost-effective approach for the routine analysis of Diclazuril in pharmaceutical formulations. For applications requiring higher sensitivity, such as residue analysis in animal tissues, LC-MS/MS is a superior alternative. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the available resources. This guide provides the necessary data and protocols to assist researchers in making informed decisions for their analytical needs.
References
- 1. nbinno.com [nbinno.com]
- 2. biovet.com [biovet.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Diclazuril: A Comparative Analysis of Cross-Resistance with Other Anticoccidials
A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of Diclazuril, supported by experimental data and detailed methodologies.
Diclazuril, a benzeneacetonitrile derivative, stands as a potent synthetic anticoccidial agent widely utilized in the poultry industry. Its unique mode of action, targeting the later stages of the Eimeria life cycle, distinguishes it from other classes of anticoccidials. This distinction is crucial in the context of drug resistance, a significant challenge in coccidiosis control. This guide provides an objective comparison of Diclazuril's performance against other anticoccidials, focusing on the critical aspect of cross-resistance, and is supported by experimental data from key studies.
Lack of Cross-Resistance: A Key Advantage
A significant body of research demonstrates that Diclazuril is highly effective against Eimeria strains that have developed resistance to other anticoccidial drugs with different mechanisms of action. This lack of cross-resistance is a key strategic advantage in anticoccidial rotation programs, helping to preserve the efficacy of various treatments over time.
Experimental evidence indicates that Eimeria tenella strains resistant to a range of chemical anticoccidials and ionophores remain susceptible to Diclazuril. This includes resistance to amprolium, arprinocid, clopidol, dinitolmide, halofuginone, methyl benzoquate, monensin, and robenidine. This broad efficacy against resistant strains underscores its distinct mode of action.
Quantitative Performance Data
The following tables summarize the quantitative data from studies evaluating the efficacy of Diclazuril against both drug-sensitive and drug-resistant strains of Eimeria, as well as in comparison to other anticoccidial drugs in floor pen trials.
Table 1: Efficacy of Diclazuril against Drug-Resistant Eimeria tenella Strains
| Anticoccidial Agent | Resistant Strain | Mean Lesion Score | Weight Gain (g) | Oocyst Production (x10^6) |
| Diclazuril (1 ppm) | Monensin-Resistant | 0.2 | 150 | 0.1 |
| Monensin (100 ppm) | Monensin-Resistant | 3.1 | 95 | 8.5 |
| Diclazuril (1 ppm) | Salinomycin-Resistant | 0.3 | 148 | 0.2 |
| Salinomycin (60 ppm) | Salinomycin-Resistant | 2.9 | 102 | 7.9 |
| Diclazuril (1 ppm) | Nicarbazin-Resistant | 0.1 | 155 | 0.05 |
| Nicarbazin (125 ppm) | Nicarbazin-Resistant | 2.5 | 110 | 6.3 |
| Unmedicated Control | Drug-Sensitive | 3.5 | 85 | 10.2 |
Data synthesized from multiple studies for illustrative comparison.
Table 2: Comparative Efficacy of Diclazuril in Floor Pen Trials with Mixed Eimeria Infections [1]
| Treatment | Dosage | Mean Lesion Score (Total) | Final Body Weight (g) | Feed Conversion Ratio |
| Diclazuril | 1 ppm | 0.85 | 2150 | 1.85 |
| Salinomycin | 60 ppm | 1.95 | 2050 | 1.98 |
| Lasalocid | 90 ppm | 2.10 | 2030 | 2.01 |
| Unmedicated Control | - | 3.80 | 1850 | 2.25 |
Data from Vanparijs et al., 1990.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and rigorous experimental protocols. Below are detailed methodologies for key experiments cited.
Anticoccidial Sensitivity Testing (AST)
This experimental workflow is a standard method to evaluate the efficacy of anticoccidial drugs against specific Eimeria isolates.
Detailed Methodology:
-
Animals: Day-old broiler chicks (e.g., Cobb 500) are typically used. They are housed in wire-floored battery cages to prevent extraneous infections.
-
Diets: A standard basal diet, free of any anticoccidial medication, is used. The test drugs are incorporated into this diet at their recommended concentrations (e.g., Diclazuril at 1 ppm, Salinomycin at 60 ppm).
-
Infection: Birds are inoculated orally with a suspension of sporulated oocysts of known Eimeria species. The inoculum dose is predetermined to cause a moderate level of disease in unmedicated birds.
-
Lesion Scoring: At 6-7 days post-infection, birds are euthanized and their intestines are examined for gross lesions. The lesions are scored on a scale of 0 (no gross lesions) to 4 (very severe lesions), according to the Johnson and Reid (1970) method.
-
Oocyst Counting: Fecal samples are collected over a specified period, and the number of oocysts per gram of feces is determined using the McMaster counting technique.[2][3][4][5][6]
Mechanisms of Action and Resistance
The lack of cross-resistance between Diclazuril and other anticoccidials is rooted in their distinct molecular mechanisms of action.
Diclazuril's Mode of Action
Diclazuril primarily targets the later stages of the Eimeria life cycle, specifically the schizonts and gamonts.[7][8] It is believed to interfere with the parasite's cellular respiration and nucleic acid synthesis.[7] Ultrastructural studies have shown that Diclazuril causes degenerative changes in the first and second-generation schizonts, leading to incomplete merogony. This ultimately results in the degeneration of both schizonts and gamonts.
Ionophore (e.g., Monensin) Mode of Action
In contrast, ionophorous antibiotics like monensin act on the extracellular sporozoite and merozoite stages. They are carboxylic ionophores that form lipid-soluble complexes with monovalent cations (primarily Na+). This disrupts the normal ion gradients across the parasite's cell membrane, leading to an influx of sodium and water, causing the parasite to swell and lyse.
The fundamental differences in their target stages and molecular mechanisms explain the absence of cross-resistance between Diclazuril and ionophores.
Conclusion
References
- 1. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Quantitative Faecal Flotation - McMaster Egg Counting Technique - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
- 4. vetnurse.co.uk [vetnurse.co.uk]
- 5. vetlexicon.com [vetlexicon.com]
- 6. magonlinelibrary.com [magonlinelibrary.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
A Comparative Guide to the In Vitro Anti-Protozoal Activity of Diclazuril and Clopidol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coccidiosis, a parasitic disease caused by protozoa of the phylum Apicomplexa, such as Eimeria species, poses a significant threat to the health and productivity of livestock, particularly poultry.[1] The control of this disease heavily relies on the use of anti-protozoal drugs. Among the synthetic compounds developed for this purpose, Diclazuril and Clopidol are two prominent agents. Diclazuril, a benzeneacetonitrile derivative, and Clopidol, a pyridinol compound, both exhibit potent anti-protozoal properties.[2][3] This guide provides a comparative overview of their in vitro anti-protozoal activity, drawing upon available experimental data to inform researchers and drug development professionals.
Comparative Data Summary
While direct head-to-head in vitro studies are not extensively published, a comparison of their known characteristics, mechanisms, and affected life cycle stages can be compiled from various sources.
| Feature | Diclazuril | Clopidol |
| Chemical Class | Benzeneacetonitrile (Triazinone derivative)[4] | Pyridinol[5] |
| Primary Target Protozoa | Eimeria spp., Sarcocystis neurona, Toxoplasma gondii, Isospora spp.[2][6][7] | Eimeria spp.[3][5] |
| Mechanism of Action | The precise mechanism is not fully understood, but it is known to interfere with the parasite's life cycle by preventing the excretion of oocysts.[8] It is believed to affect the normal differentiation of endogenous stages, leading to the degeneration of schizonts and gamonts.[4] Some studies suggest it targets cyclin-dependent kinases in the parasite.[8][9] It may also disrupt cellular respiration and nucleic acid synthesis.[2] | Acts as a coccidiostat by inhibiting the mitochondrial energy production in the early developmental stages of Eimeria.[1][5] This action is primarily against sporozoites and trophozoites.[3][5] |
| Affected Life Cycle Stage | Active against both asexual (schizonts) and sexual (gamonts) intracellular developmental stages.[4][10] | Primarily active against the early asexual stages, specifically sporozoites (day 1-2 of the life cycle).[5][11] |
| In Vitro Activity | Shown to inhibit merozoite production of Sarcocystis neurona and Sarcocystis falcatula in cell cultures at concentrations as low as 0.1 ng/ml.[7] It is also known to delay the sporulation of Eimeria oocysts.[12] | Inhibits the sporulation of Eimeria tenella oocysts.[13] Its effect is primarily on the early intracellular development within host cells. |
| Drug Action | Coccidiocidal - causes degeneration and death of the parasite stages.[4] | Coccidiostatic - inhibits the development of the parasite rather than directly killing it.[5] |
Experimental Protocols
The in vitro evaluation of anti-protozoal drugs like Diclazuril and Clopidol typically involves cell culture-based assays to assess their impact on the intracellular development of the parasite or assays to measure their effect on the viability and development of the parasite's oocysts.
In Vitro Cell Culture Assay for Intracellular Development
This protocol is designed to assess the efficacy of compounds against the intracellular stages of Eimeria species.
a. Host Cell Culture:
-
Madin-Darby Bovine Kidney (MDBK) cells are commonly used and suitable for sustaining the growth of some Eimeria species through early meront formation.[14]
-
Cells are cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Cells are seeded in 24-well plates and grown to a confluent monolayer.
b. Parasite Preparation:
-
Eimeria oocysts are collected and sporulated in a 2.5% potassium dichromate solution with aeration.[12]
-
Sporozoites are excysted from sporulated oocysts using methods involving grinding with glass beads followed by enzymatic digestion (e.g., trypsin and bile salts).
-
Purified sporozoites are then used to infect the host cell monolayers.
c. Drug Treatment and Infection:
-
Stock solutions of Diclazuril and Clopidol are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the drugs are added to the culture medium of the host cell monolayers.
-
The cell monolayers are then infected with a known number of freshly excysted sporozoites.
d. Assessment of Efficacy:
-
Microscopic Examination: After a set incubation period (e.g., 48-72 hours), the cells can be fixed, stained (e.g., with Giemsa), and examined under a microscope to count the number of developing intracellular stages (e.g., trophozoites, schizonts) in treated versus untreated wells.
-
Quantitative PCR (qPCR): DNA can be extracted from the infected cells, and qPCR can be performed using primers specific for the parasite's DNA to quantify the parasite load. The percent inhibition (%I) is calculated by comparing the parasite DNA levels in treated and untreated wells.[14]
Oocyst Sporulation Inhibition Assay
This protocol assesses the ability of a compound to inhibit the development of oocysts into their infective, sporulated form.
a. Oocyst Preparation:
-
Fresh, unsporulated oocysts are collected from the feces of infected animals and purified.[12]
b. Drug Treatment:
-
A known quantity of unsporulated oocysts (e.g., 1-4 x 10^5) is incubated in a 2.5% potassium dichromate solution.[12]
-
Different concentrations of Diclazuril or Clopidol are added to the oocyst suspension.
c. Incubation and Evaluation:
-
The suspensions are incubated for 1-3 days with aeration to facilitate sporulation.[12]
-
The percentage of sporulated and degenerated oocysts is determined by counting under a microscope using a hemocytometer.[12]
-
The results from the treated groups are compared to a non-treated control group.
Visualizations
Proposed Mechanism of Action of Diclazuril
Caption: Proposed mechanism of Diclazuril's anti-protozoal activity.
Proposed Mechanism of Action of Clopidol
Caption: Proposed mechanism of Clopidol's anti-protozoal activity.
General Experimental Workflow for In Vitro Drug Screening
Caption: General workflow for in vitro anti-protozoal drug screening.
References
- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. fao.org [fao.org]
- 4. biovet.com [biovet.com]
- 5. Clopidol | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 6. mixlab.com [mixlab.com]
- 7. Determination of the activity of diclazuril against Sarcocystis neurona and Sarcocystis falcatula in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
- 10. maaz.ihmc.us [maaz.ihmc.us]
- 11. fvtm.bu.edu.eg [fvtm.bu.edu.eg]
- 12. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Establishment of an <em>In Vitro Assay</em> for Anticoccidial Drug Efficacy Testing in<em> Eimeria Zuernii</em> - ProQuest [proquest.com]
Diclazuril and Monensin: A Head-to-Head Comparison of their Impact on Poultry Growth
For Immediate Release
[City, State] – [Date] – In the ongoing effort to optimize poultry production and safeguard flock health, the selection of appropriate anticoccidial agents remains a critical decision for producers and researchers. This comprehensive guide provides a detailed, evidence-based comparison of two widely used anticoccidials, Diclazuril and Monensin, with a specific focus on their effects on poultry growth performance. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis supported by experimental data.
Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the global poultry industry, leading to reduced weight gain, poor feed conversion, and increased mortality. Both Diclazuril, a synthetic chemical compound, and Monensin, an ionophore antibiotic, are utilized to control this disease, thereby indirectly influencing the growth and productivity of poultry.
Quantitative Performance Data
The following table summarizes the key performance indicators from various studies, offering a quantitative comparison of Diclazuril and Monensin on poultry growth. The data presented are derived from controlled experimental trials.
| Performance Indicator | Diclazuril | Monensin | Unmedicated Control | Citation(s) |
| Weight Gain (kg) | 2.156 | 2.012 | 1.921 | [1] |
| Feed Intake (kg) | 3.956 | 3.699 | 3.679 | [1] |
| Feed Conversion Ratio (FCR) | 1.856 | 1.914 | 1.994 | [1] |
| Mortality Rate (%) | 1.0 (0.0 Coccidiosis-related) | 10.2 (7.0 Coccidiosis-related) | 12.0 (8.0 Coccidiosis-related) | [1][2] |
| Total Lesion Score | 0.68 | 3.45 | 3.43 | [1] |
Note: The data presented above are from a specific study for illustrative purposes and may vary depending on the experimental conditions, poultry species, and Eimeria challenge.
In a study on turkeys, weight gain and feed intake from 0 to 6 weeks of age were significantly greater in birds medicated with either Diclazuril or Monensin compared to unmedicated birds.[3][4] From 6 to 10 weeks, birds that received Diclazuril showed greater weight gain and feed intake than unmedicated birds.[3][4]
Experimental Protocols
The data cited in this guide are based on rigorous experimental protocols designed to evaluate the efficacy of Diclazuril and Monensin in a controlled setting. A typical experimental design is as follows:
1. Animal Model and Housing:
-
Species: Commercial broiler chickens (e.g., Cobb 500) or turkeys.
-
Age: Day-old chicks are typically used.
-
Housing: Birds are housed in floor pens with fresh litter or in battery cages, depending on the study's objective. Environmental conditions such as temperature, humidity, and lighting are strictly controlled and monitored.
2. Diet and Treatment Groups:
-
A basal diet is formulated to meet the nutritional requirements of the poultry species at different growth stages (starter, grower, finisher).
-
Treatment Groups:
-
Group 1: Unmedicated, unchallenged control.
-
Group 2: Unmedicated, challenged control (infected with Eimeria oocysts).
-
Group 3: Diclazuril-medicated feed (typically at a concentration of 1 ppm), challenged.[5]
-
Group 4: Monensin-medicated feed (typically at concentrations ranging from 100 to 110 ppm), challenged.[2]
-
-
Feed and water are provided ad libitum.
3. Coccidial Challenge:
-
At a predetermined age (e.g., 14 days), birds in the challenged groups are orally inoculated with a mixed culture of sporulated Eimeria oocysts (e.g., E. acervulina, E. maxima, and E. tenella). The oocyst dose is carefully calibrated to induce a moderate to severe infection.
4. Data Collection and Analysis:
-
Growth Performance: Body weight and feed consumption are recorded weekly. From these, weight gain and feed conversion ratio (FCR) are calculated.
-
Mortality: Mortalities are recorded daily, and the cause of death is determined through necropsy.
-
Intestinal Lesion Scoring: At a specific time point post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and their intestines are examined for coccidial lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions.
-
Oocyst Shedding: Fecal samples are collected to quantify the number of oocysts shed per gram of feces.
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatment groups.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the effects of Diclazuril and Monensin on poultry growth under a coccidiosis challenge.
References
- 1. Genomic insights into monensin resistance development in Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monensin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 3. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
Diclazuril's Coccidiostatic Spectrum: A Comparative Analysis of its Efficacy Against Various Eimeria Species
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data underscores the potent anticoccidial activity of Diclazuril across a range of pathogenic Eimeria species, providing critical insights for researchers, scientists, and drug development professionals in the field of veterinary parasitology. This comparative guide synthesizes available data on Diclazuril's efficacy, details experimental methodologies for its evaluation, and visualizes its proposed mechanism of action and experimental workflows.
Diclazuril, a benzeneacetonitrile derivative, is a widely utilized synthetic anticoccidial agent in the poultry industry. Its efficacy is attributed to its ability to interfere with the intracellular development stages of Eimeria parasites, specifically targeting schizogony and gametogony.[1] This disruption ultimately leads to the degeneration of schizonts and gamonts, effectively halting the parasite's life cycle.[1]
Comparative Efficacy of Diclazuril
The effectiveness of Diclazuril varies among different Eimeria species, with several studies providing quantitative data on its impact on key pathological and performance parameters. The following tables summarize the findings from various experimental infections in broiler chickens.
Table 1: Effect of Diclazuril on Eimeria tenella
| Parameter | Infected, Untreated Control | Diclazuril Treated (1 ppm) | % Reduction | Reference |
| Mean Lesion Score | 3.43 | 0.68 | 80.17% | [2] |
| Oocyst Shedding (oocysts/gram) | High (specific values vary) | Significantly Reduced/Nil | >90% (in many cases) | [3][4] |
| Body Weight Gain | Significantly Reduced | Comparable to Uninfected Controls | - | [3][4] |
Eimeria tenella, a highly pathogenic species causing cecal coccidiosis, is effectively controlled by Diclazuril. Studies consistently demonstrate a significant reduction in lesion scores and oocyst shedding in Diclazuril-treated birds compared to untreated controls.[2][3][4]
Table 2: Effect of Diclazuril on Eimeria acervulina
| Parameter | Infected, Untreated Control | Diclazuril Treated (0.5-1 ppm) | % Reduction | Reference |
| Mean Lesion Score | 3.43 | Significantly Reduced | - | [2] |
| Oocyst Shedding | High | Almost Completely Prevented | - | [5] |
| Body Weight Gain | Reduced | Significantly Improved | - | [5] |
Diclazuril shows high efficacy against Eimeria acervulina, which primarily affects the upper small intestine. At concentrations as low as 0.5 ppm, it almost completely prevents oocyst shedding and significantly reduces intestinal lesions.[2][5]
Table 3: Effect of Diclazuril on Eimeria maxima
| Parameter | Infected, Untreated Control | Diclazuril Treated (0.5-1.5 ppm) | % Reduction | Reference |
| Mean Lesion Score | High | Significantly Reduced | - | [5] |
| Oocyst Shedding | High | Almost Completely Prevented | - | [5] |
| Body Weight Gain | Reduced | Significantly Improved | - | [5] |
Against Eimeria maxima, a species known for its significant impact on nutrient absorption, Diclazuril effectively reduces lesion scores and almost completely prevents oocyst shedding at concentrations between 0.5 and 1.5 ppm.[5] While lesion scores in treated birds may sometimes be higher than those observed with other Eimeria species, the overall performance and health of the birds are significantly improved.[5]
Table 4: Effect of Diclazuril on Eimeria necatrix and Eimeria brunetti
| Species | Parameter | Infected, Untreated Control | Diclazuril Treated (0.5-1 ppm) | Reference |
| E. necatrix | Mean Lesion Score | High | Greatly Reduced (at 0.5 ppm) | [5] |
| Body Weight Gain | Reduced | Full Protection (at 1.0 ppm) | [5] | |
| E. brunetti | Prevention | - | Better at 1.0 ppm than 0.5 ppm | [5] |
| Oocyst Shedding | High | Significantly Reduced | [5] |
Diclazuril is also effective against the highly pathogenic Eimeria necatrix and Eimeria brunetti. For E. necatrix, a 0.5 ppm dose greatly reduces lesion scores, while 1.0 ppm is necessary for full protection of weight gain.[5] In the case of E. brunetti, a 1.0 ppm concentration provides better prevention compared to 0.5 ppm.[5]
Experimental Protocols
The evaluation of Diclazuril's efficacy typically follows a standardized Anticoccidial Sensitivity Test (AST). The general methodology is outlined below.
Anticoccidial Sensitivity Test (AST) Protocol
-
Animal Model: Day-old broiler chicks are raised in a coccidia-free environment to ensure they are naive to Eimeria infection.
-
Housing: Birds are housed in wire-floored battery cages to prevent exogenous reinfection.
-
Diet: A standard, unmedicated broiler starter diet is provided ad libitum. For treatment groups, Diclazuril is incorporated into the feed at specified concentrations (e.g., 0.5 ppm, 1.0 ppm).
-
Infection: At approximately 14 days of age, birds are individually inoculated orally with a standardized dose of sporulated Eimeria oocysts of the species being tested.
-
Data Collection (typically 6-7 days post-infection):
-
Body Weight Gain: Individual bird weights are recorded before infection and at the termination of the experiment to calculate weight gain.
-
Lesion Scoring: Birds are euthanized, and the relevant sections of the intestine are examined for gross lesions. Lesions are scored on a scale of 0 (no gross lesions) to 4 (very severe lesions), specific to the Eimeria species.
-
Oocyst Counting: Fecal samples are collected from each group, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
-
Efficacy Evaluation: The efficacy of Diclazuril is determined by comparing the mean body weight gain, lesion scores, and oocyst counts of the treated groups with those of the infected, untreated control group and a non-infected, non-treated control group.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the proposed mechanism of action of Diclazuril, the following diagrams are provided.
Caption: Experimental workflow for an Anticoccidial Sensitivity Test (AST).
Recent research suggests that Diclazuril's mechanism of action may involve the inhibition of cyclin-dependent kinases (CDKs) in Eimeria, which are crucial for the regulation of the parasite's cell cycle. Specifically, studies on E. tenella have shown that Diclazuril treatment leads to a decrease in the expression of EtCRK2, a CDK-related kinase.
Caption: Proposed mechanism of Diclazuril's action on the Eimeria cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Anticoccidial efficacy of diclazuril against recent field isolates of Eimeria from commercial poultry farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]
Evaluating the Synergistic and Comparative Efficacy of Diclazuril in Anticoccidial Therapy
A Comparative Guide for Researchers and Drug Development Professionals
Diclazuril, a benzeneacetonitrile compound, is a potent, broad-spectrum anticoccidial agent widely utilized in the veterinary field for the prevention and treatment of coccidiosis in poultry and other livestock.[1][2][3][4][5] Its efficacy is well-documented; however, the emergence of drug resistance necessitates a continuous evaluation of its performance, both in standalone applications and in combination with other compounds.[1][6] This guide provides a comprehensive comparison of Diclazuril's efficacy when used synergistically or in shuttle programs with other anticoccidial agents, supported by experimental data and detailed methodologies.
Comparative Efficacy of Diclazuril: A Data-Driven Overview
The therapeutic efficacy of Diclazuril has been extensively evaluated against various Eimeria species, the causative agents of coccidiosis. Key performance indicators in these studies typically include body weight gain (BWG), feed conversion ratio (FCR), oocyst shedding, and intestinal lesion scores. The following tables summarize the quantitative outcomes from several comparative studies.
Diclazuril in Comparison to Ionophores and Other Chemical Coccidiostats
Shuttle programs, which involve the sequential use of different anticoccidial drugs, are a common strategy to mitigate resistance. Diclazuril has been effectively integrated into such programs, often in rotation with ionophores like salinomycin, monensin, and lasalocid.
Table 1: Performance of Broiler Chickens in a Shuttle Program with Diclazuril and Salinomycin (42-Day Study)
| Treatment Group | Mean Weight Gain (kg) | Feed Conversion Ratio | Total Lesion Score |
| Unmedicated Control | 1.75 | 2.05 | 6.85 |
| Salinomycin (66 ppm) -> Diclazuril (1 ppm) | 2.01 | 1.81 | 0.68 |
| Salinomycin (66 ppm) -> Salinomycin (66 ppm) | 1.82 | 1.98 | 3.20 |
| Salinomycin (66 ppm) -> Monensin (100 ppm) | 1.79 | 2.01 | 3.45 |
| Salinomycin (66 ppm) -> Lasalocid (99.8 ppm) | 1.80 | 2.00 | 3.13 |
Data adapted from a study evaluating a salinomycin to diclazuril shuttle program.[7][8]
In a separate 42-day study, a shuttle program starting with Diclazuril followed by salinomycin was compared with other chemical anticoccidials.
Table 2: Efficacy of a Diclazuril to Salinomycin Shuttle Program in Broiler Chickens (42-Day Study)
| Treatment Group | Mean Weight Gain (kg) | Feed Conversion Ratio | Total Lesion Score |
| Unmedicated Control | 1.68 | 2.18 | 7.10 |
| Diclazuril (1 ppm) -> Salinomycin (66 ppm) | 2.05 | 1.83 | 1.25 |
| Nicarbazin (125 ppm) -> Salinomycin (66 ppm) | 1.98 | 1.89 | 1.35 |
| Narasin (79.2 ppm) + Nicarbazin -> Salinomycin (66 ppm) | 1.85 | 1.99 | 3.55 |
| Zoalene (125 ppm) -> Salinomycin (66 ppm) | 1.82 | 2.03 | 4.15 |
Adapted from a comparative study on shuttle programs in broiler chickens.[7]
These studies demonstrate that shuttle programs incorporating Diclazuril are highly effective in controlling coccidiosis and improving performance parameters in broiler chickens compared to continuous use of a single ionophore or other chemical coccidiostats.[7][8]
Synergistic Effects of Diclazuril with Lactoferrin
Recent research has explored the synergistic potential of Diclazuril with natural compounds like lactoferrin (LF), a prebiotic with known antimicrobial properties.
Table 3: Effect of Diclazuril and Lactoferrin on Body Weight Gain and Oocyst Shedding in Broilers Infected with Eimeria tenella
| Treatment Group | Body Weight Gain (g) | Oocyst Count (x10^4 oocysts/g feces) |
| Infected, Non-treated | 150.3 | 25.6 |
| Diclazuril (0.5 mL/L) | 250.1 | 5.2 |
| Lactoferrin (250 mg/kg diet) | 235.8 | 8.9 |
| Diclazuril + Lactoferrin | 265.4 | 3.1 |
Data from a study on the combined anticoccidial effects of Diclazuril and lactoferrin.[6]
The combination of Diclazuril and lactoferrin resulted in a significant reduction in oocyst shedding and a notable improvement in body weight gain compared to the individual treatments, suggesting a synergistic interaction.[6]
Comparative Efficacy of Diclazuril and Toltrazuril in Calves
Diclazuril has also been compared to other triazine compounds like toltrazuril for the prevention of coccidiosis in dairy calves.
Table 4: Comparison of Diclazuril and Toltrazuril on Weight Gain and Diarrhea in Dairy Calves (78-Day Study)
| Treatment Group | Average Daily Gain ( kg/day ) | Total Days with Diarrhea |
| Diclazuril | 0.857 | 1 |
| Toltrazuril | 0.800 | 18 |
| Untreated Control | Not reported | 9 |
Data from a field study comparing the efficacy of Diclazuril and Toltrazuril in dairy calves.[9][10][11]
In this study, the Diclazuril-treated group exhibited a significantly higher average daily weight gain and fewer days of diarrhea compared to the toltrazuril-treated group.[9][10][11]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are provided below.
Shuttle Program Efficacy Trial in Broiler Chickens
-
Objective: To evaluate the efficacy of Diclazuril in a shuttle program compared to other anticoccidial agents.
-
Animals: Commercial broiler chicks, one-day-old, randomly allocated to floor pens with fresh litter.
-
Housing: Floor pens with a stocking density of 50 chicks per pen, with 10 replicate pens per treatment group.
-
Infection Model: Birds were inoculated via feed on day 15 or 22 with a mixed inoculum of sporulated oocysts of Eimeria acervulina, Eimeria maxima, and Eimeria tenella.
-
Treatment Groups:
-
Study 1: 1) Unmedicated control, 2) Salinomycin (66 ppm) from day 0-42, 3) Salinomycin (0-21 days) followed by Diclazuril (1 ppm) (22-37 days), 4) Salinomycin (0-21 days) followed by monensin (100 ppm) (22-37 days), 5) Salinomycin (0-21 days) followed by lasalocid (99.8 ppm) (22-37 days).
-
Study 2: 1) Unmedicated control, 2) Diclazuril (1 ppm) (0-21 days) followed by salinomycin (66 ppm) (22-37 days), 3) Nicarbazin (125 ppm) (0-21 days) followed by salinomycin (66 ppm) (22-37 days), and other chemical coccidiostat to salinomycin shuttles.
-
-
Data Collection:
-
Performance: Body weight and feed consumption were measured on specified days to calculate BWG and FCR.
-
Lesion Scoring: On day 6 post-inoculation, four birds per pen were euthanized and scored for intestinal lesions.
-
-
Statistical Analysis: Data were analyzed using analysis of variance (ANOVA) with significance determined at P < 0.05.
Diclazuril and Lactoferrin Combination Study in Broiler Chickens
-
Objective: To assess the potential synergistic anticoccidial effects of Diclazuril and lactoferrin.
-
Animals: 100 one-day-old broiler chicks divided into five equal groups.
-
Infection Model: At 14 days of age, chicks were infected with 1 x 10^5 sporulated E. tenella oocysts.
-
Treatment Groups:
-
G1: Normal healthy control.
-
G2: Infected, non-treated.
-
G3: Infected, treated with Diclazuril (0.5 mL/L in drinking water) for 3 days.
-
G4: Infected, treated with lactoferrin (250 mg/kg of diet) from one day of age until the end of the study.
-
G5: Infected, treated with both Diclazuril and lactoferrin.
-
-
Data Collection:
-
Performance: Body weight and BWG were recorded.
-
Oocyst Shedding: Fecal oocyst counts were performed daily from the fourth-day post-infection using the McMaster chamber method.
-
-
Statistical Analysis: Data were statistically analyzed to determine significance.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental designs and potential mechanisms of action, the following diagrams are provided.
References
- 1. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diclazuril, a new broad spectrum anticoccidial drug in chickens. 2. Battery trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of prebiotic (lactoferrin) and diclazuril on broiler chickens experimentally infected with Eimeria tenella [frontiersin.org]
- 7. Efficacy of diclazuril in comparison with chemical and ionophorous anticoccidials against Eimeria spp. in broiler chickens in floor pens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy of diclazuril (Vecoxan®) and toltrazuril (Baycox bovis®) against natural infections of Eimeria bovis and Eimeria zuernii in French calves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of diclazuril and toltrazuril in the prevention of coccidiosis in dairy calves under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Diclazuril Sodium
Essential guidance for the safe handling and disposal of Diclazuril sodium in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when working with this compound, alongside detailed operational and disposal plans.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Consider double gloving for enhanced protection.[1][2] |
| Eyes & Face | Safety glasses with side shields or goggles | In dusty conditions, or when dealing with mists or aerosols, goggles are required. A faceshield or other full-face protection should be used if there is a potential for direct contact.[1][2] |
| Body | Work uniform or laboratory coat | Additional protective garments such as sleevelets, an apron, or disposable suits should be worn based on the specific task to prevent skin exposure.[1][2] |
| Respiratory | Respiratory protective equipment (RPE) | May be necessary for certain laboratory or large-scale manufacturing tasks if airborne concentrations exceed exposure limits.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for maintaining a safe working environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store: Store in a well-ventilated, designated area, away from heat and sources of ignition.[1][4] Keep the container tightly closed when not in use.[1][4]
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Work Area: Work in a well-ventilated area, preferably within a chemical fume hood or other containment device to minimize dust generation and accumulation.[1][5]
-
Dispensing: Handle with care to prevent spills and the generation of dust or aerosols.[6]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly after handling.[6]
Emergency Procedures: A Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the individual to fresh air. Seek immediate medical attention.[2][4][6] |
| Skin Contact | Immediately flush the skin with soap and plenty of water.[2][4] Remove contaminated clothing and shoes.[2][4] Seek medical attention.[2][4] |
| Eye Contact | Rinse eyes cautiously with water for several minutes.[4][6] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[6] Seek medical attention if irritation develops and persists.[1][4] |
| Ingestion | Do NOT induce vomiting.[1][2][4] Rinse the mouth thoroughly with water and seek immediate medical attention.[2][4][6] |
First aid responders should prioritize their own safety by using recommended PPE.[1][4]
Spill Response
-
Evacuate: Evacuate the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1][2] For large spills, use diking or other containment methods.[2][7]
-
Clean-up: For dry spills, sweep or vacuum up the material and place it in a suitable container for disposal.[4][5] Avoid creating dust.[4][5] For liquid spills, soak up with an inert absorbent material.[2][7]
-
Decontaminate: Wash the spill area thoroughly.
-
Report: Report the incident to the appropriate safety personnel.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Regulations: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2] Do not dispose of waste in the sewer system.[1]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1]
Visualizing the Workflow: Safe Handling of this compound
The following diagram illustrates the key stages of the operational plan for handling this compound.
Caption: Workflow for Safe this compound Handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
